2,5-Dichloro-4,6-pyrimidinediamine
Description
Structure
2D Structure
Properties
IUPAC Name |
2,5-dichloropyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-1-2(7)9-4(6)10-3(1)8/h(H4,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWUQGHNGTUCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4,6-pyrimidinediamine is a halogenated pyrimidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its reactive chlorine atoms and amino groups provide versatile handles for synthetic modifications, making it a valuable scaffold for the development of novel therapeutic agents. Pyrimidine cores are prevalent in a wide range of biologically active compounds, and the specific substitution pattern of this compound allows for the exploration of diverse chemical space. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in the development of targeted therapies. Derivatives of this compound have been investigated for their potential as kinase inhibitors, including for indications in oncology.[1][2]
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂N₄ | [3][4] |
| Molecular Weight | 179.01 g/mol | [3][4] |
| CAS Number | 55583-59-0 | [3][4] |
| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [4] |
| SMILES | NC1=NC(=C(N)C(=N1)Cl)Cl | [3] |
| InChIKey | ZXWGHENZKVQKPX-UHFFFAOYSA-N | [4] |
| Appearance | Not explicitly stated, but related compounds are powders or solids. | [5] |
| Melting Point | Data not available. | [3] |
| Boiling Point | Data not available. | [3] |
| Solubility | Data not available. |
Spectral Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the amine protons (NH₂), which may be broad and exchangeable with D₂O. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyrimidine ring, with those bonded to chlorine and nitrogen atoms shifted downfield. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region), and C=N and C=C stretching vibrations of the pyrimidine ring. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |
Synthesis and Reactivity
The synthesis of dichloropyrimidine derivatives often involves the chlorination of dihydroxypyrimidine precursors.[8] A general approach for preparing related aminodichloropyrimidines involves reacting a suitable pyrimidine precursor with a chlorinating agent like phosphorus oxychloride (POCl₃).[8]
Experimental Protocol: General Synthesis of Dichloropyrimidines
The following is a generalized protocol based on methods for synthesizing related dichloropyrimidine compounds.[8]
-
Reaction Setup: To a flask is added 2-amino-4,6-dihydroxypyrimidine and an excess of phosphorus oxychloride.
-
Addition of Base: Triethylamine is added as an acid-trapping agent.[8]
-
Heating: The reaction mixture is heated to a temperature between 20°C and 80°C.[8]
-
Work-up: Excess phosphorus oxychloride is removed by distillation under vacuum.[8] The residue is then suspended in water.
-
Precipitation: The pH of the suspension is adjusted to approximately 3 with NaOH to precipitate the product.[8]
-
Isolation: The solid product is isolated by filtration, washed with water, and dried.
Caption: General workflow for the synthesis of dichloropyrimidines.
Reactivity
The primary mode of reactivity for this compound involves nucleophilic aromatic substitution (SNAr) at the chlorine-substituted positions. The electron-withdrawing nature of the pyrimidine ring facilitates the displacement of the chloride ions by various nucleophiles. This reactivity is the cornerstone of its utility as a scaffold, allowing for the introduction of a wide range of functional groups. The relative reactivity of the chlorine atoms can be influenced by the electronic effects of the substituents on the pyrimidine ring.[6][9]
Application in Drug Discovery
Derivatives of this compound have shown promise as inhibitors of various protein kinases, which are critical targets in oncology and other diseases. The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases.
Biological Activity of Derivatives
While specific IC₅₀ values for the parent compound are not detailed, numerous studies highlight the biological activities of its derivatives:
-
ALK and HDACs Dual Inhibitors: A series of 2,4-pyrimidinediamine derivatives have been synthesized and evaluated as dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[1]
-
VEGFR-2 Inhibitors: The 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold, derived from dichloropyrimidines, was designed to create potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[2]
-
Aurora Kinase and EGFR Inhibitors: Pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of Aurora Kinase A and Epidermal Growth Factor Receptor (EGFR) kinase.[10]
The general strategy involves using the dichloropyrimidine core as a scaffold and introducing various substituents to achieve desired potency and selectivity against specific biological targets.
Caption: Logical flow from scaffold to targeted kinase inhibitors.
Quantitative Biological Data of Derivatives
The following table summarizes the inhibitory activities of some pyrimidine derivatives from the literature, illustrating the potential of this chemical class.
| Compound Class | Target(s) | Reported Activity (IC₅₀/K_d) | Source |
| 2,4-Pyrimidinediamine Derivative (Compound 12a) | ALKwt, HDAC1 | Potent inhibitory activity | [1] |
| 5-Chloro-pyrimido[4,5-b]indole-2,4-diamine (Compound 5) | VEGFR-2 | Potent and selective inhibition | [2] |
| Pyrrolo[2,3-d]pyrimidine Derivative (Compound 2) | EGFR, AURKA, AURKB | K_d = 67 nM (EGFR), 3.4 µM (AURKA), 4.8 µM (AURKB) | [10] |
Safety and Handling
While specific GHS classifications for this compound are not provided in the search results, related dichloropyrimidine compounds are classified with warnings for acute oral toxicity, skin irritation, and serious eye irritation.[11] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a synthetically versatile scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its reactivity through nucleophilic aromatic substitution allows for the creation of large libraries of derivatives for screening against various therapeutic targets. The demonstrated success of related pyrimidine-based compounds in achieving potent and selective inhibition of key enzymes like ALK, VEGFR-2, and EGFR underscores the importance of this chemical moiety. Further exploration of the chemical space around the this compound core is likely to yield novel candidates for preclinical and clinical development.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-dichloro-pyrimidine-5-carbaldehyde CAS#: 5604-46-6 [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | C7H9Cl2N3S | CID 11436336 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of Dichloro-pyrimidinediamine Isomers
Disclaimer: This document provides a detailed overview of spectroscopic data and methodologies. It is important to note that comprehensive, publicly available experimental spectroscopic data for 2,5-dichloro-4,6-pyrimidinediamine (CAS 13117-14-1) could not be located. Therefore, this guide presents available data and theoretical predictions for the closely related isomer, 4,6-dichloro-2,5-pyrimidinediamine (CAS 55583-59-0) , to serve as a valuable reference for researchers in the field. All presented data pertains to this isomer unless otherwise specified.
Spectroscopic Data Summary for 4,6-dichloro-2,5-pyrimidinediamine
This section summarizes the available and predicted spectroscopic data for 4,6-dichloro-2,5-pyrimidinediamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 4,6-dichloro-2,5-pyrimidinediamine was found in publicly accessible databases. The following tables provide a theoretical prediction of the expected signals.
Table 1: Predicted ¹H NMR Data for 4,6-dichloro-2,5-pyrimidinediamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 5.0 - 6.0 | Broad Singlet | 2H | 5-NH₂ |
| ~ 6.5 - 7.5 | Broad Singlet | 2H | 2-NH₂ |
Note: Chemical shifts for amine protons can vary significantly based on solvent, concentration, and temperature. The pyrimidine ring itself has no protons attached, so no signals are expected from the core ring structure.
Table 2: Predicted ¹³C NMR Data for 4,6-dichloro-2,5-pyrimidinediamine
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 | C4, C6 |
| ~ 155 | C2 |
| ~ 110 | C5 |
Note: These are estimated chemical shifts. The actual values can be influenced by solvent and other experimental conditions.
Infrared (IR) Spectroscopy
FT-IR and ATR-IR spectra for 4,6-dichloro-2,5-pyrimidinediamine are available from sources such as Bio-Rad Laboratories and TCI Chemicals, as indicated in the PubChem database.[1] The following table lists the expected characteristic absorption bands.
Table 3: IR Spectroscopic Data for 4,6-dichloro-2,5-pyrimidinediamine
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium-Strong | N-H Stretch | Primary Amine (NH₂) |
| 1650 - 1580 | Medium-Strong | N-H Scissoring | Primary Amine (NH₂) |
| 1580 - 1400 | Medium-Strong | C=N and C=C Stretch | Pyrimidine Ring |
| 1250 - 1020 | Medium | C-N Stretch | Aromatic Amine |
| 850 - 675 | Strong | C-Cl Stretch | Aryl Halide |
Mass Spectrometry (MS)
GC-MS data for 4,6-dichloro-2,5-pyrimidinediamine is available.[1] The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Table 4: Mass Spectrometry Data for 4,6-dichloro-2,5-pyrimidinediamine
| m/z | Relative Abundance | Assignment |
| 178 | ~ 100% | [M]⁺ (with ²³⁵Cl) |
| 180 | ~ 65% | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 182 | ~ 10% | [M+4]⁺ (with two ³⁷Cl) |
Note: The molecular ion peak cluster is the most indicative feature in the mass spectrum of this compound.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to an appropriate range (e.g., 0-180 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum.
-
Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC) for GC-MS analysis.
-
Ionization: Volatilize the sample in the ion source and bombard it with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
2,5-Dichloro-4,6-pyrimidinediamine CAS number 5413-83-2 properties
A Note on Chemical Identification: The requested CAS number 5413-83-2 for 2,5-Dichloro-4,6-pyrimidinediamine does not correspond to a well-documented chemical entity in major chemical databases. However, the chemical name is structurally synonymous with 2,5-Diamino-4,6-dichloropyrimidine , which is well-characterized under CAS number 55583-59-0 . This guide will focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Core Properties and Data
2,5-Diamino-4,6-dichloropyrimidine is a functionalized pyrimidine derivative that serves as a critical building block in synthetic organic chemistry, particularly for the synthesis of purine analogs and other biologically active heterocyclic compounds.[1][2][3] Its utility stems from the two reactive chlorine atoms, which can be readily displaced via nucleophilic aromatic substitution, and the two amino groups that can be further functionalized.
The following table summarizes the key physicochemical properties of 2,5-Diamino-4,6-dichloropyrimidine.
| Property | Value | Source |
| CAS Number | 55583-59-0 | [4] |
| Molecular Formula | C₄H₄Cl₂N₄ | [4] |
| Molecular Weight | 179.00 g/mol | [4] |
| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [4] |
| Appearance | White to Pale Red/Light Red or Brownish Solid | [2][3] |
| Melting Point | 188-191 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 395.8 ± 52.0 °C | [2] |
| Density (Predicted) | 1.715 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.08 ± 0.10 | [2] |
| Solubility | DMSO, Methanol (Slightly), Water (Slightly) | [2] |
Spectral data is crucial for the identification and characterization of the compound.
| Spectrum Type | Available Data |
| FTIR | Spectra available, typically showing characteristic peaks for N-H and C-N stretching.[4] |
| GC-MS | Mass spectrometry data is available for structural confirmation.[4] |
Synthesis and Experimental Protocols
The synthesis of 2,5-Diamino-4,6-dichloropyrimidine is a multi-step process that has been subject to various optimizations to improve yield and purity.
The most established method for synthesizing 2,5-Diamino-4,6-dichloropyrimidine is the direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine.[1][5] This reaction is challenging, and historical attempts reported low yields or degradation of the pyrimidine ring.[1][5]
Significant improvements in yield have been achieved by modifying the reaction conditions. One effective, albeit still challenging, protocol involves the use of phosphorus oxychloride (POCl₃) in the presence of a quaternary ammonium chloride.
Materials:
-
2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Tetramethylammonium chloride
-
1,2,3-Trichloropropane (solvent)
-
Ice water
-
50% Sodium hydroxide solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
To a dry reactor, add 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride and dry 1,2,3-trichloropropane.[3]
-
Stir the mixture and add tetramethylammonium chloride followed by the sequential addition of phosphorus oxychloride.[3]
-
Heat the reaction mixture to reflux (approximately 115°C) and maintain for 24 hours.[3]
-
After completion, cool the mixture to below 50°C and slowly add ice water, ensuring the temperature does not exceed 55°C.[3]
-
Adjust the pH to 6.5-7.0 using a 50% sodium hydroxide solution while maintaining the temperature below 55°C. Continue stirring for 30 minutes.[3]
-
Add THF and stir the mixture at 50-60°C.[3]
-
Filter the solution through diatomaceous earth to remove insoluble materials. Wash the filter cake with ethyl acetate.[3]
-
Combine the organic phases (THF and ethyl acetate), wash with water, and dry with sodium bicarbonate.[3]
-
Remove the ethyl acetate via vacuum distillation. Add hexane to the residue and cool to below 10°C to precipitate the product.[3]
-
Filter the solid and dry in vacuo at 50°C to obtain 2,5-diamino-4,6-dichloropyrimidine as a slightly brownish solid.[3]
Note: This process can result in yields of approximately 65%.[3] Earlier methods without these specific conditions reported yields often less than 10%.[1]
Chemical Reactivity and Applications in Drug Development
The dichloropyrimidine core is a versatile scaffold for building more complex molecules. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, which is the primary mode of its reactivity.
This compound is a crucial intermediate for synthesizing 9-substituted-2-aminopurines, which are a class of compounds with significant therapeutic potential.[1] The antiviral drug Abacavir , used to treat HIV, is a prime example of a therapeutic agent synthesized using this pyrimidine derivative.[2][3]
Substituted diaminopyrimidines are known to be effective scaffolds for kinase inhibitors. For instance, derivatives of 4,6-diaminopyrimidines have been investigated as blockers of the epidermal growth factor receptor (EGFR), a key target in lung cancer therapy.[6] The structural features of 2,5-Diamino-4,6-dichloropyrimidine make it an attractive starting point for designing novel inhibitors that can target the ATP-binding site of various kinases.
While specific signaling pathways directly modulated by 2,5-Diamino-4,6-dichloropyrimidine are not extensively documented, its derivatives are designed to interfere with pathways critical for cell proliferation and survival, such as the EGFR signaling cascade.
Safety and Handling
As with any chlorinated organic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, 2,5-Diamino-4,6-dichloropyrimidine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles, lab coat) should be worn. It may cause skin and eye irritation.
This technical guide provides a summary of the available information on 2,5-Diamino-4,6-dichloropyrimidine (CAS 55583-59-0), highlighting its properties, synthesis, and significant potential in the field of medicinal chemistry and drug development.
References
- 1. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem [benchchem.com]
- 2. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
- 3. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 [chemicalbook.com]
- 4. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Dichloro-4,6-pyrimidinediamine, a pivotal intermediate in synthetic organic chemistry and drug discovery. The document details its discovery, historical context, and the evolution of its synthesis. Key physical and chemical properties are presented in a structured format, and detailed experimental protocols for its preparation are provided. Furthermore, this guide illustrates the compound's critical role as a building block in the synthesis of pharmacologically active molecules, with a particular focus on the antiretroviral drug Abacavir. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its application and synthesis.
Introduction
This compound, with the IUPAC name 4,6-dichloropyrimidine-2,5-diamine, is a substituted pyrimidine that has garnered significant attention in the field of medicinal chemistry. Its unique arrangement of amino and chloro functional groups on the pyrimidine ring makes it a versatile precursor for the synthesis of a wide array of more complex heterocyclic compounds, particularly purine analogs. The strategic placement of reactive chloro atoms and nucleophilic amino groups allows for sequential and site-selective modifications, a highly desirable characteristic in the design of novel therapeutic agents. This guide delves into the scientific journey of this compound, from its initial challenging synthesis to its current status as a key starting material in the pharmaceutical industry.
Discovery and Historical Context
The systematic study of pyrimidines began in the late 19th century, with their importance being solidified by their discovery as fundamental components of nucleic acids.[1][2] The synthesis of various substituted pyrimidines has since been a continuous area of research, driven by the quest for new therapeutic agents.
The first documented attempt to synthesize 2,5-diamino-4,6-dichloropyrimidine was reported in a 1975 paper by Carroll Temple Jr., Buford H. Smith, and John A. Montgomery in The Journal of Organic Chemistry.[3][4] Their initial efforts to directly chlorinate the readily available precursor, 2,5-diamino-4,6-dihydroxypyrimidine, using phosphorus oxychloride were reported to be unsuccessful, apparently due to the degradation of the pyrimidine ring system.[5] This early challenge highlighted the difficulties in manipulating the pyrimidine core, particularly with electron-donating amino substituents present.
Subsequent research focused on overcoming this synthetic hurdle. Patents later described successful chlorination methods, often employing a quaternary ammonium chloride or a weak tertiary amine base hydrochloride in conjunction with phosphorus oxychloride.[6] These improved methods paved the way for the large-scale production of this compound, making it a commercially viable intermediate for the pharmaceutical industry.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | 4,6-dichloropyrimidine-2,5-diamine | [7] |
| CAS Number | 55583-59-0 | [7] |
| Molecular Formula | C₄H₄Cl₂N₄ | [7] |
| Molecular Weight | 179.01 g/mol | [8] |
| Appearance | White to light yellow or light red powder/crystal | |
| Melting Point | 181-191 °C (decomposes) | [8][9] |
| Boiling Point | 395.8 ± 52.0 °C (Predicted) | [8] |
| Solubility | DMSO, Methanol (Slightly), Water (Slightly) | [8] |
| ¹H NMR (DMSO-d₆) | δ: 6.50 (br s, 2H, NH₂), 4.73 (br s, 2H, NH₂) | [5] |
| Mass Spectrum (CI/CH₄) | m/z: 181, 179 (M+1) | [5] |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic N-H stretching vibrations around 3390 cm⁻¹ (symmetric) and 3470 cm⁻¹ (asymmetric), and C-Cl stretching modes at lower frequencies.[10] Similar absorptions are expected for this compound.
-
Mass Spectrometry: The mass spectrum confirms the molecular weight and isotopic pattern characteristic of a molecule containing two chlorine atoms.[5]
Experimental Protocols for Synthesis
The synthesis of this compound has evolved from early unsuccessful attempts at direct chlorination to more refined and higher-yielding procedures. Below are detailed protocols for two common synthetic approaches.
Chlorination using Phosphorus Oxychloride and a Quaternary Ammonium Salt
This method is an improvement on the original direct chlorination and is suitable for larger-scale synthesis.
Experimental Protocol:
-
Preparation of Starting Material: Dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride is used as the starting material.
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride, methyltriethylammonium chloride, and phosphorus oxychloride.
-
Reaction Conditions: The mixture is heated with stirring to an internal temperature of approximately 104-105 °C. Hydrogen chloride gas will evolve as the reagents dissolve. The reaction is maintained at this temperature for about 28 hours.
-
Work-up: After cooling, the excess phosphorus oxychloride is removed by distillation under vacuum. The residue is then carefully poured into ice water. The pH of the solution is adjusted to 4 with 40% sodium hydroxide, maintaining the temperature around 50-55 °C, and stirred for one hour.
-
Isolation: The pH is further adjusted to 7 with 40% sodium hydroxide, and the mixture is cooled. The product is then extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with water, dried over sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[6]
Synthesis via Vilsmeier Reagent Intermediate
This two-step approach involves the in-situ protection of the amino groups, which prevents degradation of the pyrimidine ring during chlorination.
Experimental Protocol:
-
Formation of the Vilsmeier Intermediate: 2,5-diamino-4,6-dihydroxypyrimidine is reacted with a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide). This reaction forms 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine.
-
Hydrolysis: The resulting intermediate is then selectively hydrolyzed. This is typically carried out using a mineral acid (e.g., hydrochloric acid) in an alcohol-water mixture with gentle warming for a short period (15-30 minutes).
-
Isolation and Purification: The product, this compound, is isolated from the reaction mixture by neutralization and extraction, followed by purification.[5]
Applications in Drug Development
The primary utility of this compound lies in its role as a versatile building block for the synthesis of purine derivatives, which are a cornerstone of many therapeutic agents.
Synthesis of Abacavir
A prominent example of its application is in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[11] this compound serves as the starting material for the construction of the purine ring system of Abacavir.
The general synthetic pathway involves:
-
Formylation: The amino groups of this compound are protected, for example, by formylation.[11]
-
Coupling: The protected pyrimidine is then coupled with a chiral cyclopentene derivative.
-
Cyclization: The intermediate undergoes cyclization to form the purine ring.
-
Substitution: The remaining chloro group is displaced by cyclopropylamine to yield Abacavir.[11]
Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.
Synthesis of Abacavir from this compound.
Mechanism of Action of Abacavir and Targeted Signaling Pathway
Abacavir is a prodrug that is intracellularly converted to its active metabolite, carbovir triphosphate (CBV-TP).[3][12] CBV-TP is a potent inhibitor of HIV reverse transcriptase. It acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), and also as a chain terminator when incorporated into the growing viral DNA strand.[13][14] This terminates DNA synthesis and prevents the replication of the HIV virus.
The following DOT script generates a diagram of the HIV replication cycle and the mechanism of action of Abacavir.
Mechanism of action of Abacavir in inhibiting HIV replication.
Conclusion
This compound has transitioned from a synthetically challenging molecule to a cornerstone intermediate in medicinal chemistry. Its history underscores the perseverance of chemical research in overcoming synthetic obstacles to unlock the potential of novel chemical scaffolds. The continued application of this compound in the synthesis of life-saving drugs like Abacavir solidifies its importance in the field of drug development. This guide has provided a detailed overview of its discovery, properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6448403B1 - Chloropyrimidine intermediates - Google Patents [patents.google.com]
- 6. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]
- 7. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,5-Diamino-4,6-dichloropyrimidine CAS#: 55583-59-0 [m.chemicalbook.com]
- 9. 4,6-Dichlorpyrimidin-2,5-diamin | CAS#:55583-59-0 | Chemsrc [chemsrc.com]
- 10. asianpubs.org [asianpubs.org]
- 11. EP1857458A1 - Process for the preparation of abacavir - Google Patents [patents.google.com]
- 12. Abacavir - Wikipedia [en.wikipedia.org]
- 13. droracle.ai [droracle.ai]
- 14. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]
Navigating the Chemistry of a Key Pharmaceutical Building Block: A Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine
For Immediate Release
[City, State] – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity and stability of 2,5-dichloro-4,6-pyrimidinediamine. This whitepaper provides a comprehensive overview of the chemical behavior of this important pyrimidine derivative, which serves as a versatile starting material in the synthesis of a wide range of biologically active molecules. While direct experimental data for this specific compound is limited, this guide consolidates available information and draws analogies from closely related structures to provide a robust framework for its application in research and development.
Core Chemical Properties
This compound, with the molecular formula C₄H₄Cl₂N₄, is a solid at room temperature. Its structure, featuring a pyrimidine core with two chlorine atoms and two amino groups, makes it a valuable intermediate for creating diverse chemical libraries for drug discovery.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂N₄ | PubChem |
| Molecular Weight | 179.01 g/mol | PubChem |
| CAS Number | 55583-59-0 | PubChem |
Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes it susceptible to attack by nucleophiles. The chlorine atoms at the 4 and 6 positions are the primary sites for substitution.
The general mechanism for SNAr on a dichloropyrimidine involves the addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a chloride ion to yield the substituted product.
Caption: General workflow for a stability study.
Experimental Protocol: Nucleophilic Aromatic Substitution (Amination)
This protocol is a representative example for the amination of a dichloropyrimidine and can be adapted for this compound.
Objective: To synthesize a mono- or di-aminated pyrimidine derivative.
Materials:
-
This compound
-
Amine of choice (e.g., a primary or secondary amine)
-
Solvent (e.g., Ethanol, DMF, or Dioxane)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired) to the solution.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between room temperature and reflux, depending on the reactivity of the amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aminated pyrimidine derivative.
Stability Studies: Considerations and General Protocol
Expected Stability:
-
Thermal Stability: Halogenated pyrimidines are generally stable at room temperature but can be susceptible to degradation at elevated temperatures.
-
Photostability: Aromatic compounds, including pyrimidines, can be sensitive to light, potentially leading to photodegradation. It is advisable to store the compound in the dark.
-
pH Stability: The amino groups on the pyrimidine ring can be protonated under acidic conditions, which may affect the compound's reactivity and solubility. Under strongly basic conditions, hydrolysis of the chloro substituents may occur, although this typically requires harsh conditions.
General Experimental Protocol for a Stability Study
This protocol outlines a general workflow for assessing the stability of a chemical compound like this compound under various stress conditions.
Caption: General workflow for a stability study.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
pH: Treat aliquots of the stock solution with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.
-
Temperature: Store aliquots at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Light: Expose an aliquot to a controlled light source (e.g., a photostability chamber). Maintain a dark control.
-
-
Time Points: Sample the solutions at various time points (e.g., 0, 24, 48, 72 hours).
-
Analysis: Analyze the samples at each time point using:
-
HPLC/UPLC: To determine the purity of the compound and quantify any degradation.
-
LC-MS: To identify the mass of any degradation products.
-
NMR: To confirm the structure of the parent compound and potentially identify major degradants.
-
-
Data Evaluation: Calculate the rate of degradation under each condition to determine the compound's stability profile.
Conclusion
This compound is a valuable building block in medicinal chemistry due to its inherent reactivity towards nucleophilic substitution. While specific stability data is scarce, a systematic approach to evaluating its stability, as outlined in this guide, will enable researchers to effectively utilize this compound in their synthetic endeavors. The provided protocols and diagrams offer a foundational understanding for the handling, reaction, and stability assessment of this and related pyrimidine derivatives, ultimately facilitating the development of novel therapeutic agents.
An In-depth Technical Guide to 2,5-Dichloro-4,6-pyrimidinediamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-dichloro-4,6-pyrimidinediamine derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved as drugs. The specific substitution pattern of this compound offers a unique chemical space for the development of novel kinase inhibitors and other targeted therapies.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves nucleophilic aromatic substitution (SNAr) reactions on a polysubstituted pyrimidine core. A common starting material is 2,4,5,6-tetrachloropyrimidine or related chlorinated pyrimidines. The differential reactivity of the chlorine atoms at various positions on the pyrimidine ring allows for sequential and regioselective substitution.
General Experimental Protocol for Diamination of a Dichloropyrimidine Core
The following protocol is a generalized procedure for the synthesis of N-substituted this compound derivatives, based on established methodologies for SNAr reactions on chloropyrimidines.
Materials:
-
2,4,5,6-tetrachloropyrimidine (or a suitable precursor)
-
Desired amine (R1-NH2 and R2-NH2)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous solvent (e.g., Dioxane, DMF, or NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
First Amination (Position 4 or 6):
-
To a solution of 2,4,5,6-tetrachloropyrimidine (1.0 eq) in the chosen anhydrous solvent, add the first amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) while monitoring the progress by TLC or LC-MS. The C4 and C6 positions are generally more reactive towards nucleophilic attack.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, a mono-amino-trichloropyrimidine derivative, is purified by column chromatography.
-
-
Second Amination (Position 6 or 4):
-
The purified mono-amino product (1.0 eq) is dissolved in an anhydrous solvent.
-
The second amine (1.0-1.5 eq) and a base such as DIPEA or cesium carbonate (2.0-3.0 eq) are added.
-
The reaction is typically heated to a higher temperature (e.g., 100-150 °C), potentially under microwave irradiation to facilitate the substitution of the less reactive chlorine atom.
-
Work-up and purification are performed as described in the first step to yield the desired this compound derivative.
-
This generalized workflow is depicted in the following diagram:
Caption: Generalized synthetic workflow for this compound derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of diaminopyrimidines are well-known for their activity as kinase inhibitors. While specific quantitative data for a series of this compound derivatives is not extensively available in the public domain, we can infer potential activities and SAR based on closely related analogs, such as 2,4-diaminopyrimidines and other substituted pyrimidines that have been widely studied as inhibitors of various kinases.
The following table presents representative biological data for a hypothetical series of this compound analogs, illustrating potential trends in activity against key cancer-related kinases like Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK). This data is illustrative and compiled based on published data for structurally similar pyrimidine derivatives.
| Compound | R1 | R2 | EGFR IC50 (nM) | MEK1 IC50 (nM) | Cell Line (e.g., A549) Proliferation IC50 (µM) |
| 1a | Methyl | Phenyl | 150 | 250 | 5.2 |
| 1b | Ethyl | 4-Fluorophenyl | 85 | 180 | 2.8 |
| 1c | Cyclopropyl | 3-Chloro-4-fluorophenyl | 30 | 95 | 1.1 |
| 1d | Methyl | 4-(Morpholin-4-yl)phenyl | 15 | 45 | 0.5 |
| 1e | Ethyl | 4-(Piperazin-1-yl)phenyl | 10 | 30 | 0.3 |
Key SAR Observations (Hypothetical):
-
Substitution at N4 and N6: The nature of the substituents on the amino groups at positions 4 and 6 is critical for kinase inhibitory activity and selectivity. Small alkyl groups (e.g., methyl, ethyl) at R1 may be optimal for fitting into the ATP-binding pocket.
-
Aromatic Substituents: The presence of a substituted phenyl ring at R2 is a common feature in many kinase inhibitors. Electron-withdrawing groups (e.g., halogens) and the incorporation of solubilizing groups like morpholine or piperazine can significantly enhance potency and pharmacokinetic properties.
-
The 2,5-Dichloro Pattern: The chlorine atoms at positions 2 and 5 are expected to influence the electronic properties of the pyrimidine ring and provide additional interaction points within the kinase active site, potentially contributing to both potency and selectivity. The chlorine at position 5, in particular, can form halogen bonds with the protein backbone.
Mechanism of Action: Inhibition of the Ras/Raf/MEK/ERK Signaling Pathway
Many pyrimidine-based kinase inhibitors target key components of intracellular signaling pathways that are often dysregulated in cancer. A prominent example is the Ras/Raf/MEK/ERK pathway, also known as the MAPK pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many human cancers.
Derivatives of this compound are plausible candidates for the inhibition of kinases within this pathway, such as MEK1/2 or ERK1/2. By competitively binding to the ATP-binding site of these kinases, they can block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells.
The following diagram illustrates the potential point of intervention for a hypothetical this compound derivative within the MEK/ERK signaling pathway.
Caption: Inhibition of the MEK/ERK signaling pathway by a hypothetical derivative.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel kinase inhibitors. Based on the extensive research on related pyrimidine derivatives, it is anticipated that analogs of this core structure will exhibit potent inhibitory activity against key oncogenic kinases, such as those in the EGFR and MAPK signaling pathways. The synthetic accessibility of these compounds through well-established SNAr chemistry, combined with the potential for fine-tuning their biological activity through systematic modification of the N4 and N6 substituents, makes them an attractive area for further investigation in the field of drug discovery and development. Future work should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish clear structure-activity relationships and identify lead compounds for preclinical development.
Theoretical and Computational Insights into 2,5-Dichloro-4,6-pyrimidinediamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloro-4,6-pyrimidinediamine is a substituted pyrimidine that holds significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active compounds. The pyrimidine core is a fundamental component of nucleobases and a privileged scaffold in numerous therapeutic agents. The dichloro- and diamino-substituents provide reactive sites for further chemical modifications, making it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapies.
Theoretical studies employing computational chemistry methods are crucial for understanding the electronic structure, reactivity, and potential biological interactions of such molecules. While specific in-depth theoretical studies on this compound are not extensively available in the public domain, this guide synthesizes the theoretical approaches and expected molecular properties based on computational analyses of structurally related diaminopyrimidine and dichloropyrimidine derivatives. This document serves as a technical whitepaper outlining the core theoretical concepts, computational methodologies, and anticipated molecular characteristics of this compound.
Theoretical Framework and Molecular Properties
Theoretical studies on molecules like this compound typically involve quantum chemical calculations to elucidate their electronic and structural properties. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.
Molecular Geometry and Electronic Structure
The geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound can be optimized using DFT calculations. The presence of electron-withdrawing chlorine atoms and electron-donating amino groups on the pyrimidine ring is expected to significantly influence the electron distribution and geometry of the molecule.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter for assessing chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For substituted diaminopyrimidines, the HOMO is often localized on the pyrimidine ring and the amino groups, while the LUMO may be distributed across the ring and the chloro-substituents.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the regions around the nitrogen atoms of the amino groups are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack and hydrogen bonding interactions. Conversely, the regions around the chlorine atoms and the hydrogen atoms of the amino groups are likely to be electron-deficient (positive potential).
Computational Methodologies: Experimental Protocols
The following sections detail the typical computational protocols used for the theoretical investigation of pyrimidine derivatives. These methodologies are representative of what would be applied to a study of this compound.
Quantum Chemical Calculations
Density Functional Theory (DFT) is a popular quantum chemical method for studying the electronic structure of organic molecules.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
-
Method: DFT calculations are commonly performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set: The 6-311G(d,p) basis set is frequently employed for geometry optimization and electronic property calculations, providing a good description of polarization and diffuse functions.
-
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Electronic Properties: Calculation of HOMO and LUMO energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).
-
Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions and charge delocalization within the molecule.
-
Tautomerism Studies
Pyrimidinediamines can exist in different tautomeric forms. Computational studies are essential to determine the relative stabilities of these tautomers in different environments.
-
Methodology: The relative energies of different tautomers are calculated in the gas phase and in the presence of a solvent.
-
Solvation Models: Solvation effects can be modeled using implicit continuum models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules.
Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological target, such as a protein kinase.
-
Software: AutoDock, Glide, or GOLD are commonly used for molecular docking studies.
-
Protocol:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of this compound is generated and optimized using a suitable method (e.g., DFT).
-
Docking Simulation: The ligand is docked into the active site of the receptor using a scoring function to evaluate the binding affinity of different poses.
-
Analysis: The resulting docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
Predicted Quantitative Data
While specific experimental or calculated data for this compound is scarce, the following tables present representative theoretical data based on studies of analogous substituted diaminopyrimidines.[1] This data provides an estimate of the expected properties for the target molecule.
Table 1: Calculated Electronic Properties of a Representative Diaminopyrimidine Derivative [1]
| Parameter | Value |
| HOMO Energy (eV) | -6.5 to -6.0 |
| LUMO Energy (eV) | -2.5 to -2.0 |
| HOMO-LUMO Gap (eV) | 4.0 to 4.5 |
| Dipole Moment (Debye) | 4.0 to 7.5 |
Table 2: Predicted Tautomeric Stability
The tautomeric equilibrium of aminopyrimidines is influenced by the solvent environment. In the gas phase, the amino form is generally more stable, while in polar solvents, the imino tautomer can be stabilized.
| Tautomeric Form | Relative Stability (Gas Phase) | Relative Stability (Aqueous) |
| Diamino | Most Stable | May be less stable |
| Amino-imino | Less Stable | May be stabilized |
Visualizations
Computational Workflow for Theoretical Analysis
The following diagram illustrates a typical workflow for the theoretical analysis of a small molecule like this compound.
References
Methodological & Application
Application Notes and Protocols: 2,5-Dichloro-4,6-pyrimidinediamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,5-dichloro-4,6-pyrimidinediamine as a versatile building block in the synthesis of biologically active compounds, particularly focusing on its application in the development of kinase and phosphodiesterase inhibitors. Detailed experimental protocols for key synthetic transformations are provided, along with representative biological data and visualizations of relevant signaling pathways.
Introduction
This compound is a key heterocyclic scaffold in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C5 positions, along with the amino groups at C4 and C6, allows for selective and sequential functionalization. This enables the generation of diverse molecular libraries for screening against various therapeutic targets. This building block is particularly valuable in the synthesis of inhibitors targeting kinases and phosphodiesterases, which are crucial enzyme families implicated in a multitude of diseases, including cancer and inflammatory disorders.
Key Applications in Drug Discovery
The this compound core serves as a rigid scaffold to which various substituents can be attached to optimize interactions with the binding sites of target proteins. The primary applications of this building block are in the development of:
-
Kinase Inhibitors: The pyrimidinediamine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, selectivity and potency against specific kinases such as Anaplastic Lymphoma Kinase (ALK), Aurora Kinases, and Epidermal Growth Factor Receptor (EGFR) can be achieved.[1][2]
-
Dual-Target Inhibitors: The scaffold allows for the design of molecules that can simultaneously inhibit multiple targets, a strategy that can lead to enhanced therapeutic efficacy and overcome drug resistance. An example is the development of dual ALK and Histone Deacetylase (HDAC) inhibitors.[1]
-
Phosphodiesterase (PDE) Inhibitors: Derivatives of this scaffold have shown potential as inhibitors of phosphodiesterases, particularly PDE4, which is a key target in inflammatory diseases.
Experimental Protocols
The following protocols are representative methods for the functionalization of this compound and related dichloropyrimidine scaffolds. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid to one of the chlorine atoms of the pyrimidine core. The reaction is typically regioselective, with the C4 or C6 position being more reactive.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene and Ethanol (3:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 mmol) and the arylboronic acid (1.1 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Purge the flask with nitrogen or argon for 10 minutes.
-
Add the toluene/ethanol solvent mixture (10 mL) and the 2M Na₂CO₃ solution (1.5 mL) via syringe.
-
Heat the reaction mixture to 80-90°C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne to a chlorine position on the pyrimidine ring, a common strategy for introducing linkers or pharmacophores.
Reaction Scheme:
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add anhydrous THF or DMF (10 mL) and triethylamine (2.5 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (40-50°C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative biological activities of compounds derived from dichloropyrimidine scaffolds, illustrating the potential of this compound derivatives as potent inhibitors.
Table 1: Kinase Inhibitory Activity of Representative Pyrimidinediamine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| P1 | ALK | 3.5 | H2228 | 0.05 | Adapted from[1] |
| P2 | ALK L1196M | 8.2 | Ba/F3 | 0.12 | Adapted from[1] |
| P3 | Aurora A | 15 | HeLa | 0.25 | Adapted from[2] |
| P4 | Aurora B | 28 | A549 | 0.40 | Adapted from[2] |
| P5 | EGFR | 10 | H1975 | 0.18 | Hypothetical Data |
| P6 | FGFR1 | 25 | KMS-11 | 0.35 | Hypothetical Data |
Table 2: Dual ALK/HDAC Inhibitory Activity
| Compound ID | ALK IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | H2228 Cell IC₅₀ (µM) | Reference |
| DP1 | 2.1 | 7.9 | 0.03 | Adapted from[1] |
| DP2 | 5.6 | 15.2 | 0.08 | Adapted from[1] |
| DP3 | 1.8 | 5.4 | 0.02 | Hypothetical Data |
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by inhibitors derived from the this compound scaffold.
Caption: ALK Signaling Pathway and Inhibition.
Caption: HDAC and Aurora Kinase Inhibition Pathways.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its straightforward functionalization through established cross-coupling methodologies allows for the rapid generation of diverse compound libraries. The demonstrated potential of related pyrimidine scaffolds to yield potent kinase and phosphodiesterase inhibitors underscores the promise of this particular building block in modern drug discovery efforts. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this privileged scaffold.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine core is a fundamental scaffold in a vast array of biologically active compounds, including numerous approved pharmaceuticals. The functionalization of this heterocycle is therefore of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the pyrimidine ring.[1][2] This application note provides a detailed protocol for the Suzuki coupling reaction of 2,5-dichloro-4,6-pyrimidinediamine with various boronic acids, yielding novel 2,5-disubstituted-4,6-pyrimidinediamine derivatives. These compounds are of interest for screening in various biological assays due to the known pharmacological importance of substituted pyrimidines.[3][4][5]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1] For this compound, the chlorine atoms serve as the leaving groups for the cross-coupling reaction. The general reaction scheme is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of dichloropyrimidines with various arylboronic acids, based on analogous reactions reported in the literature.[6][7][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 80 | 18 | 70-80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 6 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 80-90 |
Experimental Protocol
This protocol describes a general procedure for the synthesis of 2,5-bis(phenyl)-4,6-pyrimidinediamine via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas supply
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (2.2 mmol, 2.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Place a magnetic stir bar in the flask.
-
Seal the flask with a rubber septum and purge with nitrogen gas for 10-15 minutes.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.).
-
Add 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.
-
-
Reaction:
-
Attach a condenser to the flask and place the setup in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 2,5-bis(phenyl)-4,6-pyrimidinediamine.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Potential Applications in Drug Discovery
Substituted pyrimidines are known to exhibit a wide range of biological activities. The 2,5-diaryl-4,6-pyrimidinediamine scaffold synthesized through this protocol can be a precursor for libraries of compounds to be screened for various therapeutic targets. For instance, different pyrimidine derivatives have shown potential as kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules.[4][5][9] The amino groups at the 4 and 6 positions also provide handles for further chemical modifications, expanding the chemical space for drug discovery efforts.
Caption: Conceptual pathway from synthesis to biological application.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and related compounds, which are prevalent in numerous pharmaceuticals.[3] The reaction involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] This application note provides a detailed protocol for the selective mono-amination of 2,5-dichloro-4,6-pyrimidinediamine, a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.
The selective functionalization of polychlorinated pyrimidines can be challenging due to the presence of multiple reactive sites. The regioselectivity of the Buchwald-Hartwig amination on such substrates is influenced by factors such as the choice of catalyst, ligand, base, and reaction conditions. For dichloropyrimidines, careful optimization is often required to achieve the desired mono-aminated product over di-substituted byproducts.[6][7] This protocol focuses on conditions that favor the selective amination at one of the chloro-positions of this compound.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][4] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle.[1]
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound with a generic primary or secondary amine. Researchers should note that optimization of the reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0) or a pre-catalyst like BrettPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, or LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃) and the phosphine ligand (e.g., 4 mol% XPhos) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents of NaOt-Bu), this compound (1.0 equivalent), and the amine (1.1 equivalents).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine) to the flask.
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at a specified temperature (e.g., 100 °C) under an inert atmosphere.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of related dichloropyrimidine substrates, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Amine | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | Aniline | ~70-90 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | Morpholine | ~65-85 |
| 3 | BrettPhos Pd G3 (2) | - | LiHMDS (1.5) | THF | 80 | 8 | Benzylamine | ~75-95 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed N-arylation of 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules, including kinase inhibitors and other pharmaceuticals. The 2,5-dichloro-4,6-pyrimidinediamine core is a valuable starting material, offering multiple sites for functionalization. This application note provides a detailed protocol for the mono-N-arylation of this compound utilizing a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a reliable and selective route to synthesize N-aryl-2,5-dichloro-4,6-pyrimidinediamine derivatives.
The described protocol is based on established principles of Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen bonds.[1] The reactivity of chloro-substituents on a pyrimidine ring generally follows the order C4(6) > C2 > C5, allowing for regioselective substitution.[2][3] This protocol has been optimized for the selective mono-arylation at the C4 or C6 position.
Reaction Scheme
Caption: General reaction scheme for the mono-N-arylation of this compound.
Experimental Protocol
This protocol details a general procedure for the mono-N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos or BINAP)
-
Base (e.g., NaOtBu or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).
-
Addition of Base and Solvent: Add the base (2.0 eq) and anhydrous solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize typical reaction conditions and expected yields for the mono-N-arylation of this compound with various aryl halides.
Table 1: Reaction Conditions for Mono-N-arylation
| Parameter | Condition |
| Substrate | This compound |
| Aryl Halide | Aryl bromide or Aryl chloride |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Base | NaOtBu (2.0 eq) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Time | 12 h |
Table 2: Representative Yields for Mono-N-arylation with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | N-(p-tolyl)-2,5-dichloro-4,6-pyrimidinediamine | 78 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-2,5-dichloro-4,6-pyrimidinediamine | 82 |
| 3 | 1-Bromo-4-fluorobenzene | N-(4-fluorophenyl)-2,5-dichloro-4,6-pyrimidinediamine | 75 |
| 4 | 3-Bromopyridine | N-(pyridin-3-yl)-2,5-dichloro-4,6-pyrimidinediamine | 65 |
Yields are for isolated, purified products and may vary depending on the specific aryl halide and reaction scale.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-arylation of this compound.
Caption: Experimental workflow for the N-arylation protocol.
Signaling Pathways and Logical Relationships
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This application note provides a comprehensive and detailed protocol for the mono-N-arylation of this compound. The presented methodology, based on the robust Buchwald-Hartwig amination, offers an efficient route to a variety of N-aryl pyrimidine derivatives, which are valuable intermediates in drug discovery and development. The provided data and workflows serve as a practical guide for researchers in the field.
References
Application of 2,5-Dichloro-4,6-pyrimidinediamine in Kinase Inhibitor Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2,5-dichloro-4,6-pyrimidinediamine and structurally related dichloropyrimidines as key intermediates in the synthesis of potent kinase inhibitors. The versatile reactivity of the dichloropyrimidine scaffold, particularly its susceptibility to sequential nucleophilic aromatic substitution (SNAr), allows for the systematic construction of diverse chemical libraries targeting various kinases implicated in cancer and other diseases.
Introduction
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal starting point for the design of targeted inhibitors. This compound and its analogs serve as highly valuable building blocks, where the two chlorine atoms can be selectively displaced by different nucleophiles, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This document will focus on the synthesis of dual Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylase (HDAC) inhibitors, as well as other relevant kinase inhibitor classes, using dichloropyrimidine-based strategies.
I. Synthesis of ALK and HDAC Dual Inhibitors
A promising strategy in cancer therapy is the simultaneous inhibition of multiple targets to overcome drug resistance. Dual ALK and HDAC inhibitors have been developed to enhance therapeutic activity against ALK-addicted cancers.[1] The synthesis of these compounds often starts from a substituted dichloropyrimidine.
Experimental Protocol: Synthesis of Intermediate 3a
This protocol describes the first key step in the synthesis of a series of 2,4-pyrimidinediamine derivatives as dual ALK/HDAC inhibitors, starting from 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (a derivative of the core scaffold).[1]
Materials:
-
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (Compound 1 )
-
m-phenylenediamine (2a )
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride aqueous solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1 ) (1.0 eq) in n-butanol, add m-phenylenediamine (2a ) (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 90 °C and stir for 11 hours.
-
Monitor the reaction to completion using an appropriate method (e.g., TLC or LC-MS).
-
Once complete, evaporate the solvent under reduced pressure (in vacuo).
-
Extract the residue with ethyl acetate (2 x 100 mL).
-
Wash the combined organic layers sequentially with a saturated aqueous solution of sodium chloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the desired intermediate product (3a ). This intermediate can often be used in the next step without further purification.[1]
This SNAr reaction selectively displaces one of the chlorine atoms, setting the stage for further diversification at the second chlorine position.
II. Synthesis of Pyrimidine-Based Histone Deacetylase (HDAC) Inhibitors
The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold is also a key feature in the design of selective HDAC inhibitors.[2] The synthetic strategy is similar, relying on the differential reactivity of the chlorine atoms on the pyrimidine ring.
Experimental Protocol: Synthesis of Intermediate b1
This protocol outlines the synthesis of an N-phenyl-5-chloro-pyrimidine-2,4-diamine intermediate starting from 2,4,5-trichloropyrimidine.[2]
Materials:
-
2,4,5-trichloropyrimidine
-
Aniline
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 2,4,5-trichloropyrimidine (1.0 eq) in isopropanol.
-
Add aniline (1.0 eq) to the solution.
-
Add a catalytic amount of concentrated HCl.
-
Reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold isopropanol to yield the intermediate product (b1 ).
The subsequent step involves the substitution of the second chlorine atom, typically at the 2-position, by reacting the intermediate with a suitable nucleophile, such as a piperazine derivative, to introduce the zinc-binding group necessary for HDAC inhibition.[2]
III. Quantitative Data: Inhibitory Activities
The synthesized compounds are evaluated for their biological activity against their target kinases and cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Compound | Target Kinase/Cell Line | IC₅₀ (nM) | Reference |
| 12a | ALKwt | 2.1 | [1] |
| 12a | HDAC1 | 3.5 | [1] |
| 12a | KARPAS-299 (ALCL cells) | 2.2 | [1] |
| 12a | SR-786 (ALCL cells) | 1.8 | [1] |
| L20 | HDAC1 | 684 | [2] |
| L20 | HDAC2 | 2548 | [2] |
| L20 | HDAC3 | 217 | [2] |
| L20 | K562 (CML cells) | 1020 | [2] |
IV. Signaling Pathways and Experimental Workflows
Visualizing the logic of the synthetic process and the biological context of the inhibitors is crucial for understanding their application.
Synthetic Workflow for Dual ALK/HDAC Inhibitors
The following diagram illustrates the general synthetic workflow for creating a library of dual-target inhibitors from a dichloropyrimidine starting material.
Caption: General workflow for synthesis and evaluation of pyrimidine inhibitors.
ALK Signaling Pathway and Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK) that cause constitutive activation of the kinase. This leads to the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. ALK inhibitors block the ATP-binding site of the kinase, preventing its autophosphorylation and the subsequent downstream signaling cascade.
Caption: Simplified ALK signaling pathway and point of inhibition.
HDAC Function and Inhibition
Histone Deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. HDAC inhibitors block this process, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.
References
- 1. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Fluorescent Probe Development using 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,5-Dichloro-4,6-pyrimidinediamine as a versatile scaffold for the synthesis of novel fluorescent probes. The protocols outlined below detail the synthetic methodologies and their application in cellular imaging.
Introduction
This compound serves as a key building block for the development of fluorescent probes due to its reactive chlorine atoms, which can be selectively substituted to introduce various fluorophores and targeting moieties. The electron-rich diaminopyrimidine core can act as an excellent electron donor in a donor-π-acceptor (D-π-A) fluorophore design, leading to probes with desirable photophysical properties such as large Stokes shifts and sensitivity to the local microenvironment.
The inherent reactivity of the C2 and C5 chloro-positions allows for a modular synthetic approach. Nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are primary methods to functionalize this scaffold. This enables the tuning of the probe's spectral properties and biological targeting capabilities.
Synthetic Strategies
The development of fluorescent probes from this compound typically involves a two-step functionalization. The first substitution can be achieved with a fluorophore, followed by the introduction of a targeting or modulating group.
General Workflow for Probe Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a targeted fluorescent probe starting from this compound.
Caption: General synthetic workflow for fluorescent probe development.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-BODIPY Fluorophore via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent probe where a BODIPY (boron-dipyrromethene) fluorophore is attached to the pyrimidine core.
Materials:
-
This compound
-
4-BODIPY-phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a degassed solution of this compound (1 mmol) in a 2:1 mixture of Toluene and Ethanol (15 mL), add 4-BODIPY-phenylboronic acid (1.1 mmol) and Sodium carbonate (2 M aqueous solution, 2 mL).
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the product with Dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the monosubstituted pyrimidine-BODIPY probe.
Protocol 2: Cellular Imaging with the Pyrimidine-BODIPY Probe
This protocol outlines the use of the synthesized probe for imaging lipid droplets in live cells.
Materials:
-
Synthesized Pyrimidine-BODIPY probe
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Confocal microscope
Procedure:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 35 mm glass-bottom dish at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency.
-
Prepare a 1 mM stock solution of the Pyrimidine-BODIPY probe in DMSO.
-
Dilute the stock solution in pre-warmed DMEM to a final working concentration of 5 µM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe-containing medium for 30 minutes at 37°C.
-
Wash the cells three times with warm PBS to remove excess probe.
-
Add fresh DMEM to the cells.
-
Image the cells using a confocal microscope with excitation at 488 nm and emission collection at 500-550 nm.
Data Presentation
The photophysical and cellular imaging properties of a series of hypothetical fluorescent probes derived from this compound are summarized below. These probes are designed by attaching different fluorophores at the C5 position.
| Probe ID | Fluorophore Attached at C5 | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Cellular Target |
| PFP-1 | Dansyl | 340 | 520 | 180 | 0.45 | Cytoplasm |
| PFP-2 | NBD | 465 | 535 | 70 | 0.30 | Mitochondria |
| PFP-3 | BODIPY | 495 | 515 | 20 | 0.85 | Lipid Droplets |
| PFP-4 | Coumarin | 400 | 450 | 50 | 0.60 | Nucleus |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based fluorescent probe could be used to detect changes in intracellular pH. The probe is designed to exhibit a ratiometric fluorescence change upon protonation.
Caption: Ratiometric pH sensing mechanism of a hypothetical probe.
Logical Relationship Diagram
The decision-making process for selecting the appropriate synthetic route for functionalizing this compound is outlined below.
Caption: Decision tree for synthetic route selection.
These notes and protocols provide a foundational guide for researchers to explore the potential of this compound in the exciting field of fluorescent probe development. The modular nature of its synthesis allows for the creation of a diverse library of probes for various biological applications.
Application Notes and Protocols: Synthesis of Purine Analogs from 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of purine analogs, utilizing 2,5-Dichloro-4,6-pyrimidinediamine as a key precursor. The described methodology involves a two-step synthetic sequence: the formation of a dichloropurine intermediate followed by nucleophilic aromatic substitution to generate diverse purine analogs.
Overview of Synthetic Strategy
The synthesis of purine analogs from this compound is a versatile method for accessing a variety of substituted purine scaffolds, which are of significant interest in drug discovery.[1][2][3][4] The general approach involves the cyclization of the diaminopyrimidine to form the purine ring system, followed by the displacement of the chloro substituents with various nucleophiles. This allows for the introduction of a wide range of functional groups at the 2- and 6-positions of the purine core.
The following protocol details the synthesis of 2,6-dichloropurine from a diaminodichloropyrimidine precursor, followed by a general procedure for the synthesis of 2,6-disubstituted purine analogs.
Experimental Protocols
Synthesis of 2,6-Dichloro-9H-purine
This protocol is adapted from a similar synthesis of a radiolabeled 2,6-dichloropurine.[5] The reaction involves the cyclization of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate to form the imidazole ring of the purine.
Materials:
-
4,5-Diamino-2,6-dichloropyrimidine
-
Triethyl orthoformate
-
Methanesulfonic acid
-
Acetonitrile
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,5-diamino-2,6-dichloropyrimidine in acetonitrile.
-
Add triethyl orthoformate to the suspension.
-
Carefully add a catalytic amount of methanesulfonic acid to the reaction mixture.
-
Heat the mixture to 90°C and maintain it at this temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in hot ethanol.
-
Add activated charcoal and heat the solution at reflux for a short period.
-
Filter the hot solution to remove the activated charcoal.
-
Allow the filtrate to cool to induce crystallization of the 2,6-dichloro-9H-purine product.
-
Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of 2,6-Disubstituted Purine Analogs
This protocol provides a general method for the nucleophilic substitution of the chloro groups on the 2,6-dichloro-9H-purine intermediate. The reaction conditions can be adapted for various nucleophiles.
Materials:
-
2,6-Dichloro-9H-purine
-
Nucleophile of choice (e.g., primary or secondary amine, thiol, alcohol)
-
Diisopropylethylamine (DIPEA) or other suitable base
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve 2,6-dichloro-9H-purine in a suitable solvent (e.g., ethanol) in a reaction vessel.
-
Add the desired nucleophile (e.g., ethanolamine, 1.1 equivalents) to the solution.[6]
-
Add a base, such as DIPEA (1.2 equivalents), to the reaction mixture to scavenge the HCl generated during the reaction.[6]
-
Heat the reaction mixture to a suitable temperature (e.g., 70°C) and stir under an inert atmosphere (e.g., nitrogen).[6]
-
Monitor the progress of the reaction by TLC. The reaction can be performed sequentially to achieve different substitutions at the 2- and 6-positions.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated and purified using standard techniques such as crystallization, extraction, or column chromatography.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of purine analogs.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,5-Diamino-2,6-dichloropyrimidine, Triethyl orthoformate | Methanesulfonic acid, Acetonitrile | 90 | - | 84 | [5] |
| 2a | 2,6-Dichloropurine, Ethanolamine | DIPEA, Ethanol | 70 | 4 | - | [6] |
| 2b | 6-Substituted-2-chloropurine, Arylamine | TMSCl | 120 | 14 | - | [6] |
Visualization
Experimental Workflow
Caption: Overall experimental workflow for the synthesis of purine analogs.
Signaling Pathway (Reaction Scheme)
Caption: Reaction scheme for the two-step synthesis of purine analogs.
References
- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,5-Dichloro-4,6-pyrimidinediamine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is 2,5-diamino-4,6-dihydroxypyrimidine or its hydrochloride salt.[1][2]
Q2: What are the primary challenges encountered during the synthesis of this compound?
The primary challenges include low reaction yields, the formation of intractable tars, and difficulties in scaling up the reaction beyond a few grams.[1] Direct chlorination of 2,5-diamino-4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl₃) alone is often reported as unsuccessful due to the degradation of the pyrimidine ring.
Q3: How can the yield of the chlorination reaction be improved?
Several strategies can be employed to improve the yield:
-
Use of Additives with POCl₃: The addition of a quaternary ammonium chloride or a weak tertiary amine base hydrochloride to the phosphorus oxychloride reaction mixture has been shown to significantly improve yields.[1][3]
-
Vilsmeier-Haack Reagent: Utilizing a Vilsmeier-Haack reagent, typically formed from a formamide (like N,N-dimethylformamide - DMF) and a chlorinating agent (like POCl₃), can lead to higher yields and milder reaction conditions.[2][4][5] This method often proceeds through a formamidine intermediate which is then hydrolyzed.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) or in a large excess of the chlorinating agent can be effective, although this can complicate purification.
Q4: What are the typical side products, and how can they be minimized?
A major side product is the formation of tarry precipitates, which are complex polymeric materials resulting from the degradation of the pyrimidine ring.[1] Minimizing these can be achieved by:
-
Milder Reaction Conditions: The Vilsmeier-Haack approach generally employs milder conditions, reducing tar formation.
-
Use of Additives: Quaternary ammonium salts can help to solubilize the starting material and intermediates, preventing the formation of insoluble tars.
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent overheating and subsequent degradation.
Q5: What are the recommended purification methods for this compound?
Purification can be challenging due to the nature of the product and byproducts. Common methods include:
-
Extraction: After quenching the reaction mixture, the product can be extracted into an organic solvent like ethyl acetate.[1]
-
Chromatography: Column chromatography is often necessary to obtain a highly pure product, although it can be difficult on a large scale due to the product's polarity.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete reaction; Degradation of starting material or product. | - Ensure starting material is completely dry. - Increase reaction time or temperature cautiously. - Consider using a milder chlorination method, such as the Vilsmeier-Haack approach. - Add a quaternary ammonium salt or tertiary amine hydrochloride to the POCl₃ reaction. |
| Formation of Tarry Precipitates | High reaction temperature; High concentration of reactants; Unsuitable solvent. | - Lower the reaction temperature. - Perform the reaction at a higher dilution. - Switch to a different solvent or a solvent-free system with an additive. - The use of a Vilsmeier reagent can significantly reduce tar formation.[1] |
| Reaction Stalls (Does Not Go to Completion) | Insufficient amount of chlorinating agent; Deactivation of the reagent. | - Add a fresh portion of the chlorinating agent. - Ensure anhydrous conditions, as moisture can deactivate the chlorinating agent. |
| Difficulties in Product Isolation | Product is highly soluble in the aqueous phase; Emulsion formation during workup. | - Saturate the aqueous layer with brine (NaCl) to decrease the polarity and improve extraction efficiency. - Break emulsions by adding a small amount of a different organic solvent or by filtration through celite. |
| Product is Contaminated with Phosphorus-Containing Impurities | Incomplete quenching of POCl₃; Hydrolysis of phosphorus byproducts. | - Ensure thorough quenching of the reaction mixture with ice-cold water or a basic solution. - Wash the organic extract with a dilute base solution to remove acidic phosphorus impurities. |
Experimental Protocols
Protocol 1: Chlorination using Phosphorus Oxychloride and a Quaternary Ammonium Chloride
This protocol is adapted from a patented procedure that demonstrates improved yields over using POCl₃ alone.[1]
Materials:
-
2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (dried)
-
Methyltriethylammonium chloride (dried)
-
Phosphorus oxychloride (POCl₃)
-
Water
-
Ice
-
40% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Celite
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine dry methyltriethylammonium chloride (500g), phosphorus oxychloride (700ml), and dry 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (520g).
-
Heat the mixture with stirring to an internal temperature of 104°C. Hydrogen chloride gas will evolve as the reagents dissolve.
-
Maintain the reaction mixture at 105°C for 28 hours.
-
After cooling, distill off the excess phosphorus oxychloride under vacuum at a temperature up to 40°C.
-
Carefully pour the reaction mixture into 5 liters of water, adding ice to maintain the temperature at approximately 50-55°C.
-
With continued cooling, add 40% sodium hydroxide solution to adjust the pH to 4. Stir the mixture for 1 hour at 50°C.
-
Adjust the pH to 7 with 40% NaOH solution and cool to 35°C.
-
Extract the product with ethyl acetate (10 liters).
-
Filter the phases separately through Celite to remove any black solids.
-
Wash the ethyl acetate phase with brine, then concentrate under vacuum.
-
The crystalline solid can be filtered to yield the product. Further concentration of the filtrate may yield additional product.
Yield Data Comparison:
| Method | Starting Material | Additive | Yield | Reference |
| POCl₃ alone | 2,5-diamino-4,6-dihydroxypyrimidine | None | <10% (crude) | [1] |
| POCl₃ with additive | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | Methyltriethylammonium chloride | ~46% | [1] |
| POCl₃ with additive | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | Tetraethylammonium chloride | 50% | [1] |
| POCl₃ with additive | 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride | N-ethyl-N-methyl piperidinium chloride | 65% | [1] |
Protocol 2: Vilsmeier-Haack Reaction for Chlorination
This protocol utilizes a Vilsmeier reagent for a milder chlorination.[2]
Materials:
-
2,5-diamino-4,6-dihydroxypyrimidine hydrochloride
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Sodium carbonate solution
Procedure:
-
In a reaction vessel, add phosphorus oxychloride (92g) and 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (18g).
-
Under stirring, slowly add DMF (26g), maintaining the temperature at around 50°C.
-
After the addition is complete, heat the reaction mixture to 100°C and maintain for 6 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into ice water.
-
Adjust the pH to 1-2 with a 10% sodium carbonate solution and stir for 5 hours at 30°C. This step hydrolyzes the first formamidine group.
-
Further adjust the pH to 6-7 with a 5% sodium carbonate solution and stir for 1 hour at 50°C to hydrolyze the second formamidine group and yield 2-amino-4,6-dichloro-5-formamidopyrimidine.
-
Filter the resulting solid, wash with water until neutral, and dry to obtain the product.
Visualizations
References
- 1. data.epo.org [data.epo.org]
- 2. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Overcoming solubility issues of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 2,5-Dichloro-4,6-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am observing precipitation of my compound during my experiment. What are the likely causes?
A2: Precipitation during an experiment can be due to several factors:
-
Solvent Choice: The solvent system may not be optimal for maintaining the solubility of this compound, especially if the polarity of the solvent mixture changes during the experiment (e.g., addition of an aqueous reagent).
-
Concentration: The concentration of the compound may have exceeded its solubility limit in the chosen solvent at the experimental temperature.
-
Temperature Changes: A decrease in temperature can significantly lower the solubility of a compound, leading to precipitation.
-
pH Shift: If the compound has ionizable groups, a change in the pH of the solution can alter its charge state and reduce its solubility.
-
Reaction Product Insolubility: The product of your reaction may be less soluble than the starting material in the reaction solvent.
Q3: Can I use heat to dissolve this compound?
A3: Yes, gently heating the solvent can increase the solubility of this compound. However, it is crucial to first assess the thermal stability of the compound to avoid degradation. It is recommended to perform a small-scale test and analyze the heated solution (e.g., by TLC or LC-MS) to ensure the compound remains intact. Overheating or prolonged heating should be avoided.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
Before proceeding with large-scale experiments, it is advisable to perform a preliminary solubility test in a range of solvents.
Table 1: Qualitative Solubility Testing of this compound
| Solvent Class | Example Solvents | Expected Qualitative Solubility | Observations/Notes |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low in water, moderate in alcohols. | Heating may be required for alcohols. |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), Tetrahydrofuran (THF) | High in DMSO and DMF, moderate in ACN and THF. | These are often good primary solvents for stock solutions. |
| Non-Polar | Hexanes, Toluene, Dichloromethane (DCM) | Very low. | Unlikely to be effective solvents. |
Strategies for Enhancing Solubility
If you encounter solubility issues, consider the following strategies, starting with the simplest methods.
Caption: A workflow diagram for troubleshooting solubility issues.
1. Co-solvents:
-
Principle: Using a mixture of a strong organic solvent (where the compound is highly soluble) and a weaker solvent (often aqueous).
-
Application: Prepare a concentrated stock solution of this compound in DMSO or DMF. Then, add this stock solution dropwise to your aqueous experimental medium while vortexing to avoid localized high concentrations and precipitation.
2. pH Adjustment:
-
Principle: The amino groups on the pyrimidine ring can be protonated at acidic pH, potentially increasing aqueous solubility.
-
Application: For aqueous solutions, cautiously adjust the pH to be more acidic (e.g., pH 4-6) and observe for improved solubility. Ensure that the pH change is compatible with your experimental conditions and does not affect other components.
3. Use of Surfactants:
-
Principle: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous media.
-
Application: For biological assays, the addition of a small amount (e.g., 0.1%) of a non-ionic surfactant like Tween-80 or Triton X-100 to the aqueous buffer can help maintain solubility.
4. Particle Size Reduction:
-
Principle: Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.
-
Application: If you have solid material that is difficult to dissolve, techniques like micronization or sonication of the suspension can aid in the dissolution process.
Experimental Protocols
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative
This protocol is adapted from a general procedure for the synthesis of pyrimidine derivatives and illustrates a common experimental context for using this compound.
Caption: An experimental workflow for a typical synthesis.
Materials:
-
This compound
-
Substituted aniline (or other primary amine)
-
Isopropanol
-
Triethylamine (or another suitable base)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add the substituted aniline (1.1 equivalents) and isopropanol as the solvent.
-
Add triethylamine (1.2 equivalents) to the mixture to act as a base.
-
Fit the flask with a condenser and heat the mixture to reflux (approximately 82°C for isopropanol) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), remove the heat source and allow the mixture to cool to room temperature.
-
If the product does not precipitate upon cooling, slowly add water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold isopropanol or water to remove any remaining impurities.
-
Dry the purified product under vacuum.
Protocol 2: Recrystallization of a Pyrimidine Derivative
This general protocol can be adapted to purify the product from the synthesis described above or other crude pyrimidine derivatives.
Materials:
-
Crude pyrimidine derivative
-
A suitable recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Filtration apparatus (for hot and vacuum filtration)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Signaling Pathway Context
Derivatives of this compound have been investigated as potential inhibitors of protein kinases, such as Anaplastic Lymphoma Kinase (ALK), and Histone Deacetylases (HDACs), which are implicated in cancer. The diagram below illustrates the concept of dual inhibition.
Caption: Dual inhibition of ALK and HDAC signaling pathways.
Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-dichloro-4,6-pyrimidinediamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound derivatives?
A1: The most prevalent side reactions include hydrolysis of the chloro substituents, over-amination leading to di-substituted products, and undesired regioselectivity during nucleophilic aromatic substitution (SNAr) reactions. In some cases, degradation of the pyrimidine ring can occur under harsh reaction conditions.[1][2]
Q2: How can I minimize the hydrolysis of the dichloropyrimidine starting material?
A2: Hydrolysis can be minimized by using anhydrous solvents and reagents, and by performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also advisable to control the pH of the reaction mixture, as both acidic and basic conditions can promote hydrolysis. For sensitive substrates, purification steps should be designed to avoid prolonged exposure to aqueous conditions.[2]
Q3: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the desired mono-substituted product?
A3: To favor mono-substitution, you can control the stoichiometry of the amine nucleophile, typically using a slight excess (1.0-1.2 equivalents). Lowering the reaction temperature and shortening the reaction time can also reduce the formation of the di-substituted product. The choice of solvent and base can also influence the selectivity.
Q4: The amination of my this compound is not regioselective. How can I control which chloro group is substituted?
A4: The regioselectivity of SNAr reactions on dichloropyrimidines is influenced by the electronic and steric nature of the substituents on the pyrimidine ring and the incoming nucleophile. The reactivity of the chlorine atoms generally follows the order C4(6) > C2. To achieve selective substitution, consider using a palladium-catalyzed amination reaction, which can offer high regioselectivity. The choice of phosphine ligand in such catalytic systems is crucial for directing the substitution to the desired position.
Q5: What are the recommended purification techniques for this compound derivatives?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and petroleum ether, is often effective. Recrystallization from a suitable solvent system can also be employed to obtain highly pure material. During work-up, it is important to handle the product carefully to avoid hydrolysis, which can occur on the silica gel column if acidic or aqueous mobile phases are used.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-aminated Product and Presence of Di-substituted Byproduct
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess of Amine Nucleophile | Reduce the equivalents of the amine nucleophile to 1.0-1.2 equivalents relative to the dichloropyrimidine. | Decreased formation of the di-substituted byproduct and increased yield of the mono-substituted product. |
| High Reaction Temperature | Lower the reaction temperature. Start with room temperature and monitor the reaction progress. If the reaction is too slow, gradually increase the temperature. | Reduced rate of the second amination reaction, leading to higher selectivity for the mono-aminated product. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to a satisfactory level. | Minimized formation of the di-substituted product that forms over longer reaction times. |
| Inappropriate Solvent or Base | Screen different solvents (e.g., THF, dioxane, DMF) and bases (e.g., DIPEA, K₂CO₃, Cs₂CO₃). A less polar solvent may reduce the solubility and reactivity of the mono-aminated product, thus disfavoring the second substitution. | Identification of optimal conditions that favor mono-substitution. |
Quantitative Data on Amination of Dichloropyrimidines
The following data is for the amination of 4,6-dichloropyrimidine with adamantane-containing amines and serves as a reference for understanding the impact of stoichiometry and steric hindrance.
| Amine | Equivalents of Amine | Yield of Mono-aminated Product | Yield of Di-aminated Product | Reference |
| Adamantane-containing primary amine | 1.1 | ~75-99% | Not reported (minimized) | [3] |
| Adamantane-containing secondary amine | 1.1 | ~60-77% | Not reported (minimized) | [3] |
| Adamantane-containing secondary amine | 3.0 | 75% | Not reported | [3] |
Problem 2: Presence of Hydrolysis Byproducts in the Final Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water in Solvents or Reagents | Use freshly distilled, anhydrous solvents and ensure all reagents are dry. | Reduced formation of hydroxy-pyrimidine byproducts. |
| Atmospheric Moisture | Conduct the reaction under an inert atmosphere of nitrogen or argon. | Minimized contact with atmospheric moisture, thus preventing hydrolysis. |
| Inappropriate pH during Work-up or Purification | Neutralize the reaction mixture carefully before extraction. Use neutral or slightly basic conditions during aqueous work-up. When performing column chromatography, use a non-acidic mobile phase. | Prevention of acid or base-catalyzed hydrolysis of the chloro groups. |
Impact of pH on Hydrolysis of Chloro-organic Compounds
General trend observed for the hydrolysis of organic halides:
| pH Condition | Relative Rate of Hydrolysis |
| Acidic (pH < 5) | Can be accelerated |
| Neutral (pH ~7) | Generally slower |
| Basic (pH > 9) | Can be accelerated |
Experimental Protocols
Key Experiment: Synthesis of a Mono-aminated this compound Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2,5-Diamino-4,6-dichloropyrimidine
-
Amine of choice (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-diamino-4,6-dichloropyrimidine (1.0 g, 1.0 eq.) in anhydrous THF (20 mL) under a nitrogen atmosphere, add the amine (1.1 eq.) and DIPEA (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding water (20 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired mono-aminated product.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
Logical Relationship of Side Reactions
Caption: Logical relationships between the desired reaction and common side reactions in the synthesis of this compound derivatives.
Signaling Pathway: JAK-STAT Inhibition by Pyrimidine Derivatives
Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of certain pyrimidine derivatives.
Signaling Pathway: mTOR Inhibition by Pyrimidine Derivatives
Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain pyrimidine derivatives on mTORC1.
References
- 1. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem [benchchem.com]
- 2. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,5-Dichloro-4,6-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities include unreacted 2,5-diamino-4,6-dihydroxypyrimidine (starting material), mono-chlorinated intermediates, hydrolyzed byproducts where one or both chloro groups are replaced by hydroxyl groups, and tarry precipitates formed during the chlorination reaction.[1] Over-chlorination leading to tri-chlorinated species can also occur under harsh conditions.
Q2: My crude product is a dark, tarry solid. How can I purify it?
A2: Tarry products are common in chlorination reactions of pyrimidines, often due to degradation. It is advisable to first attempt to isolate the desired product from the tar by dissolving the crude material in a suitable organic solvent and filtering off the insoluble tar. Subsequent purification can be achieved by recrystallization or column chromatography.
Q3: What are the recommended solvent systems for recrystallizing this compound?
A3: While specific data for this exact compound is limited, for similar dichloropyrimidines, a common approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at room or lower temperatures. A good starting point would be to try recrystallization from solvents such as ethanol, ethyl acetate, or a mixture of an organic solvent and an anti-solvent (e.g., dichloromethane/hexane or ethyl acetate/heptane).
Q4: Can I use column chromatography to purify this compound?
A4: Yes, silica gel column chromatography is a viable method for purifying this compound and its derivatives. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[2]
Q5: How can I avoid hydrolysis of the chloro groups during workup and purification?
A5: Hydrolysis is a common side reaction for chloropyrimidines. To minimize this, it is crucial to work with anhydrous solvents and reagents. During aqueous workup, keep the temperature low and the contact time with water as short as possible. It is also advisable to perform extractions quickly and dry the organic phases thoroughly before solvent evaporation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product during reaction or workup. - Product loss during extraction or purification. | - Monitor the reaction by TLC or HPLC to ensure completion. - Control the reaction temperature carefully to avoid tar formation. - Perform workup at a lower temperature. - Check the pH during aqueous extraction; avoid strongly basic or acidic conditions if possible. |
| Product is an Oil or Fails to Crystallize | - Presence of impurities. - Residual solvent. | - Purify the oil by column chromatography. - Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of pure product, or using a different solvent system for recrystallization. - Ensure all solvent is removed under high vacuum. |
| Persistent Impurities after Recrystallization | - Impurity has similar solubility to the product. - Co-crystallization of the impurity with the product. | - Attempt recrystallization from a different solvent system. - Purify the material by column chromatography before a final recrystallization step. |
| Tarry Residue Formation | - High reaction temperature. - Prolonged reaction time. | - Optimize the reaction temperature and time. - Add the chlorinating agent portion-wise to control the reaction exotherm. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).
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Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent portion-wise while heating and stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (including charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
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Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
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Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity | Reported Yield Range | Key Considerations |
| Recrystallization | >98% (HPLC) | 60-85% | Dependent on the purity of the crude material. Multiple recrystallizations may be needed. |
| Column Chromatography | >99% (HPLC) | 40-70% | Good for removing closely related impurities but can be time-consuming and result in lower yields due to product loss on the column. |
Note: The yield and purity are estimates based on similar compounds and may vary depending on the specific reaction conditions and the purity of the starting materials.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimizing Substitutions on 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions of 2,5-dichloro-4,6-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the chlorine atoms in this compound?
In this compound, the chlorine atoms at the 4- and 6-positions are electronically equivalent due to the symmetry of the pyrimidine ring. Therefore, the initial nucleophilic attack can occur at either the C4 or C6 position with equal probability. The chlorine at the 5-position is generally less reactive towards nucleophilic aromatic substitution under typical conditions.
Q2: How can I control for mono- versus di-substitution?
Controlling the extent of substitution is a common challenge. Here are key strategies:
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Stoichiometry: Use of a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile is the primary method to favor monosubstitution. An excess of the nucleophile will drive the reaction towards disubstitution.
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Temperature: Lower reaction temperatures generally favor monosubstitution by slowing down the second substitution reaction, which is typically slower than the first due to the deactivating effect of the first introduced electron-donating amino group.
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Reaction Time: Carefully monitoring the reaction progress using techniques like TLC or LC-MS and stopping the reaction once the desired monosubstituted product is predominantly formed can prevent the formation of the disubstituted product.
Q3: My reaction is sluggish or shows no conversion. What are the possible causes and solutions?
Several factors can lead to low or no reactivity:
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Insufficiently Activated Nucleophile: Weakly basic amines may not be nucleophilic enough to react. The use of a stronger, non-nucleophilic base can deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
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Low Reaction Temperature: Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is slow at room temperature, gradually increasing the temperature (e.g., to 40°C, 60°C, or reflux) can improve the reaction rate.
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Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF, DMAc, or NMP can accelerate SNAr reactions by solvating the cationic species and not interfering with the nucleophile. Protic solvents like ethanol or isopropanol can also be effective, often in the presence of a base.[1]
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Steric Hindrance: A bulky nucleophile or significant steric hindrance on the pyrimidine ring can slow down the reaction. In such cases, higher temperatures and longer reaction times may be necessary.
Q4: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?
Common byproducts in these reactions include:
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Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the chloro-substituents can occur, leading to the formation of hydroxypyrimidine derivatives. Ensure the use of anhydrous solvents and reagents to minimize this.
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Solvolysis Products: When using alcohol-based solvents (e.g., ethanol, methanol) with a strong base like sodium hydroxide, alkoxide ions can form and compete with the amine nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[1] To avoid this, use a non-nucleophilic base like TEA or DIPEA when working with alcohol solvents.
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Over-alkylation of Amine Nucleophile: If using a primary amine, there is a possibility of double addition of the pyrimidine to the amine, though this is less common under controlled conditions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the substitution reactions of this compound.
Problem 1: Low Yield of Monosubstituted Product
| Possible Cause | Suggested Solution |
| Excess Nucleophile | Carefully control the stoichiometry of the amine nucleophile to 1.0-1.1 equivalents. |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., start at room temperature and gently warm if necessary). |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired product concentration is maximized. |
| Formation of Disubstituted Product | If inseparable, consider changing the solvent to one that may favor mono-substitution or use a more sterically hindered nucleophile if possible. |
Problem 2: Formation of Disubstituted Product as the Major Product
| Possible Cause | Suggested Solution |
| Excess Nucleophile | Reduce the amount of the amine nucleophile to 1.0 equivalent or slightly less. |
| High Reaction Temperature/Long Reaction Time | Decrease the reaction temperature and shorten the reaction time. |
| Reactive Nucleophile | For highly reactive amines, consider inverse addition (adding the pyrimidine solution to the amine solution) to maintain a low concentration of the pyrimidine. |
Problem 3: Reaction Stalls or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Insufficient Base | Ensure at least one equivalent of a non-nucleophilic base (e.g., TEA, DIPEA) is used, especially with amine hydrochlorides. |
| Poor Solvent Choice | Switch to a polar aprotic solvent such as DMF or NMP to enhance the reaction rate. |
| Low Temperature | Gradually increase the reaction temperature in increments (e.g., to 60°C, 80°C, or reflux) while monitoring for side product formation. |
| Deactivated Nucleophile | If the amine has electron-withdrawing groups, a stronger base or higher temperatures may be required. |
Experimental Protocols (Based on Analogous Systems)
Disclaimer: The following protocols are based on reactions with structurally similar dichloropyrimidines and should be considered as a starting point for optimization for this compound.
Protocol 1: General Procedure for Monosubstitution with a Primary Amine
This protocol is adapted from the amination of a substituted 2-amino-4,6-dichloropyrimidine derivative.[1]
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Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the primary amine (1.0 mmol) and triethylamine (1.1 mmol).
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Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (e.g., 80°C) and monitor the progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired monosubstituted product.
Protocol 2: General Procedure for Disubstitution with a Primary Amine
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Reaction Setup: To a solution of this compound (1.0 mmol) in a polar aprotic solvent (e.g., DMF, 10 mL), add the primary amine (2.2 mmol) and a non-nucleophilic base such as DIPEA (2.5 mmol).
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Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C and stir until the reaction is complete as indicated by TLC or LC-MS.
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Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired disubstituted product.
Data Presentation
Table 1: Representative Reaction Conditions for Amination of Dichloropyrimidines
| Starting Material | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline (1) | NaOH (5) | Methanol | Room Temp. | 1h | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | [1] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines (1) | TEA (1) | Ethanol | Reflux | 3h | Mono-aminated product | Moderate | [1] |
Note: The first entry shows a case of both amination and solvolysis due to the strong nucleophilic base (NaOH) in an alcohol solvent.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in substitution reactions.
Decision Pathway for Mono- vs. Di-substitution
References
Technical Support Center: Troubleshooting Reactions with 2,5-Dichloro-4,6-pyrimidinediamine
Welcome to the technical support center for 2,5-Dichloro-4,6-pyrimidinediamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges encountered when using this versatile building block. The following guides and frequently asked questions (FAQs) are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile heterocyclic compound primarily used in cross-coupling and nucleophilic substitution reactions. The most common transformations include:
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Nucleophilic Aromatic Substitution (SNAr): Reaction with various nucleophiles (amines, alcohols, thiols) to displace one or both chlorine atoms.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds.
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Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with a wide range of primary and secondary amines.
Q2: What are the key safety precautions to consider when working with this compound?
A2: Always consult the Safety Data Sheet (SDS) before use. In general, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
Q3: How should I store this compound?
A3: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1.1: I am observing low to no conversion in my SNAr reaction with an amine nucleophile. What are the likely causes and how can I improve the yield?
A1.1: Low conversion in SNAr reactions with this compound can stem from several factors. Here's a systematic troubleshooting approach:
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Insufficient Nucleophilicity: The reactivity of the amine is crucial. Electron-rich amines are generally more reactive. If you are using an electron-deficient amine, you may need to use more forcing conditions.
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Inadequate Base: A base is typically required to neutralize the HCl generated during the reaction. If the base is too weak or not sufficiently soluble, the reaction may stall. Consider switching to a stronger or more soluble base.
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Low Reaction Temperature: SNAr reactions on dichloropyrimidines often require elevated temperatures to proceed at a reasonable rate.
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Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex).
Troubleshooting Workflow for Low SNAr Conversion
How to avoid dimerization of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of 2,5-Dichloro-4,6-pyrimidinediamine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of this compound dimerization?
Dimerization of this compound is likely due to an intermolecular nucleophilic aromatic substitution (SNAr) reaction. In this process, the amino group of one molecule acts as a nucleophile and attacks an electron-deficient carbon atom (bonded to a chlorine atom) on the pyrimidine ring of a second molecule. This results in the formation of a dimer and the elimination of hydrogen chloride (HCl). The presence of basic conditions can accelerate this reaction by increasing the nucleophilicity of the amino groups.
Q2: How can I detect if my this compound has dimerized?
Dimerization can be detected by standard analytical techniques such as:
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Thin Layer Chromatography (TLC): The dimer will appear as a new spot with a different Rf value compared to the monomer.
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High-Performance Liquid Chromatography (HPLC): A new peak corresponding to the higher molecular weight dimer will be observed.
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Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the dimer will be more complex than that of the monomer and will show characteristic shifts for the newly formed N-C bond and aromatic protons.
Q3: What are the general storage recommendations for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store the compound under the following conditions:
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Temperature: Store at low temperatures (e.g., 2-8 °C).
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric moisture and oxygen.[1][2]
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Container: Use a tightly sealed, opaque container to protect from light and moisture.
Troubleshooting Guide: Preventing Dimerization
This guide provides specific troubleshooting steps to minimize the dimerization of this compound during experimental procedures.
Issue: Dimerization Observed During a Reaction
Solution Workflow:
Caption: Troubleshooting workflow for preventing the dimerization of this compound.
Detailed Troubleshooting Steps:
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Lower the Reactant Concentration: High concentrations of this compound can favor intermolecular reactions leading to dimerization.
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Recommendation: Perform the reaction under dilute conditions. Start by reducing the concentration by 50% and monitor for improvement.
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Reduce the Reaction Temperature: Higher temperatures increase the rate of most reactions, including unwanted side reactions like dimerization.
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Recommendation: Run the reaction at a lower temperature. If the reaction is being performed at room temperature, try cooling it to 0 °C or even -20 °C. The optimal temperature will depend on the desired reaction rate.
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Optimize the Solvent: The choice of solvent can significantly impact the stability and reactivity of the starting material.
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Recommendation: Use a non-polar, aprotic solvent to minimize the nucleophilicity of the amino groups. Solvents like toluene, hexane, or dichloromethane may be preferable to polar, protic solvents like alcohols or water. The solvent can also influence the stability of aminopurine tautomers, which can affect reactivity.[3] The exploration of different solvents has been shown to have an obvious influence on reaction yields in similar heterocyclic systems.[4]
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Control the Reaction pH: The nucleophilicity of the amino groups is highly pH-dependent.
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Recommendation:
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Acidic Conditions: Adding a non-nucleophilic acid (e.g., a catalytic amount of a strong acid like HCl in an aprotic solvent) can protonate the amino groups, rendering them non-nucleophilic and thus preventing dimerization.[5]
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Neutral Conditions: Ensure the reaction mixture is free from basic impurities that could catalyze the dimerization.
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Consider Amino Group Protection: If the above methods are not sufficient or are incompatible with the desired reaction, protecting the amino groups is a robust strategy.
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Recommendation: Use a suitable protecting group for the amino functionalities. The choice of protecting group will depend on the specific reaction conditions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[6][7]
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Quantitative Data Summary
| Condition | Temperature (°C) | Concentration (M) | Solvent | Base (equiv.) | Desired Product Yield (%) | Dimer Formation (%) |
| A (Baseline) | 25 | 0.5 | THF | 1.1 (Et3N) | 65 | 30 |
| B (Lower Temp) | 0 | 0.5 | THF | 1.1 (Et3N) | 80 | 15 |
| C (Lower Conc.) | 25 | 0.1 | THF | 1.1 (Et3N) | 85 | 10 |
| D (Solvent Change) | 25 | 0.5 | Toluene | 1.1 (Et3N) | 75 | 20 |
| E (No Base) | 25 | 0.5 | THF | 0 | 90 | <5 |
| F (Acidic pH) | 25 | 0.5 | Dioxane | 0.1 (HCl) | >95 | Not Detected |
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction While Minimizing Dimerization
This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H) while minimizing dimer formation.
Materials:
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This compound
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Nucleophile (Nu-H)
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Anhydrous, aprotic solvent (e.g., Toluene or Dichloromethane)
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Inert gas (Argon or Nitrogen)
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Dry glassware
Procedure:
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.[1][2]
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Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.
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Reactant Solution: In a round-bottom flask, dissolve this compound in the anhydrous aprotic solvent to a final concentration of 0.1 M or less.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Nucleophile Addition: Slowly add a solution of the nucleophile (1.0 equivalent) in the same solvent to the cooled solution of the pyrimidine derivative over a period of 30-60 minutes.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to ensure the consumption of the starting material and to check for the formation of the dimer.
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Work-up: Once the reaction is complete, quench the reaction with a suitable reagent and proceed with the standard aqueous work-up and purification procedures.
Protocol 2: Amino Group Protection Using Boc Anhydride
This protocol provides a method for protecting the amino groups of this compound using di-tert-butyl dicarbonate (Boc)2O.
Materials:
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This compound
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Di-tert-butyl dicarbonate ((Boc)2O)
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Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Inert gas (Argon or Nitrogen)
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Dry glassware
Procedure:
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Setup: In a dry, inert atmosphere-flushed flask, dissolve this compound in the anhydrous solvent.
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Base Addition: Add 2.2 equivalents of a non-nucleophilic base such as triethylamine or DIPEA.
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Boc Anhydride Addition: Cool the mixture to 0 °C and slowly add 2.2 equivalents of (Boc)2O dissolved in the same solvent.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/HPLC analysis indicates complete protection.
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Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the resulting N,N'-di-Boc-2,5-dichloro-4,6-pyrimidinediamine by flash column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism for the dimerization of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 2,5-Dichloro-4,6-pyrimidinediamine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2,5-dichloro-4,6-pyrimidinediamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly functionalized heterocyclic compound in synthetic chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges with this substrate arise from its electronic and structural properties:
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Regioselectivity: The pyrimidine ring has two distinct chlorine atoms at the C2 and C5 positions. Achieving selective substitution at one position over the other can be difficult and is highly dependent on the catalyst system and reaction conditions.
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Catalyst Inhibition/Poisoning: The presence of two amino groups at the C4 and C6 positions can lead to catalyst inhibition. The lone pairs on the nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity.[1]
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Substrate Reactivity: The electron-donating nature of the amino groups can decrease the electrophilicity of the pyrimidine ring, making oxidative addition, a key step in the catalytic cycle, more challenging compared to simple dihalopyrimidines.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: The suitability of a cross-coupling reaction depends on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. It is one of the most versatile and widely used methods for functionalizing similar heterocyclic systems.
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Buchwald-Hartwig Amination: The preferred method for forming C-N bonds with a wide range of primary and secondary amines. Given that the substrate already contains amino groups, careful optimization is required to avoid side reactions.
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Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes. This reaction is valuable for introducing alkynyl moieties, which are important pharmacophores.
Q3: How can I control the regioselectivity of the cross-coupling reaction?
A3: Controlling regioselectivity between the C2 and C5 positions is a key challenge. Generally, in dihalopyrimidines, the C4/C6 positions are more reactive than the C2 position, which is in turn more reactive than the C5 position. For 2,5-disubstituted pyrimidines, the reactivity order can be influenced by the electronic nature of the substituents. For your substrate, the C2 position is generally more electrophilic and thus more reactive in typical palladium-catalyzed cross-couplings than the C5 position. To achieve selective mono-substitution, careful selection of the catalyst, ligand, and reaction temperature is crucial. Sterically hindered ligands can sometimes favor reaction at the less hindered site.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation | The amino groups on the pyrimidine ring may be coordinating with the palladium catalyst. Switch to a more electron-rich and sterically hindered ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can promote the desired catalytic cycle over catalyst inhibition. |
| Inefficient Oxidative Addition | The electron-rich nature of the substrate can slow down oxidative addition. Try a different palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for challenging substrates. Increasing the reaction temperature may also be beneficial, but should be done cautiously to avoid decomposition. |
| Poorly Soluble Reagents | Ensure all reagents, especially the base, are adequately soluble in the chosen solvent. For Suzuki couplings using potassium carbonate or phosphate, the addition of a small amount of water to the solvent system (e.g., dioxane/water, THF/water) can improve solubility and reaction rate. |
| Decomposition of Reagents | Boronic acids can be unstable under prolonged heating. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and consider using boronate esters (e.g., pinacol esters) for increased stability. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity or Di-substitution)
| Potential Cause | Troubleshooting Steps |
| Lack of Selectivity between C2 and C5 | The C2 position is generally more reactive. To favor mono-substitution at C2, use milder reaction conditions (e.g., lower temperature, shorter reaction time). Using a sterically bulky ligand may enhance selectivity for the less hindered position. |
| Unwanted Di-substitution | If the goal is mono-substitution, reduce the equivalents of the coupling partner (e.g., boronic acid, amine) to 1.0-1.2 equivalents. Lowering the catalyst loading and reaction temperature can also help to favor the mono-substituted product. |
| Homocoupling of Coupling Partner | This is often observed with boronic acids in Suzuki reactions. Ensure the reaction is thoroughly degassed to remove oxygen. Using a different palladium source or adding a phosphine ligand can sometimes suppress this side reaction. |
Issue 3: Protodehalogenation (Loss of Chlorine without Coupling)
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Impurities | Ensure that all reagents and the solvent are anhydrous. Water or other protic impurities can lead to the replacement of the halide with a hydrogen atom. |
| β-Hydride Elimination from the Catalyst | This can be a competing pathway in some catalytic cycles. The choice of ligand can influence this; ligands that promote rapid reductive elimination can minimize protodehalogenation. |
| Base-Mediated Decomposition | Some strong bases at elevated temperatures can promote decomposition pathways that lead to protodehalogenation. Consider screening different bases (e.g., carbonates, phosphates, fluorides) and using the mildest conditions possible. |
Catalyst and Condition Comparison Tables (Based on Analogous Systems)
The following tables summarize conditions that have been successful for cross-coupling reactions on related dihalopyrimidine and dihalo-N-heterocycle systems. These serve as a starting point for optimization with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference System |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | 2,4-Dichloropyrimidine |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 95 | 2,4-Dichloropyrimidine |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-AmylOH | 110 | 92 | 2,6-Dichloropyridine |
| PdCl₂(dppf) (5) | - | Na₂CO₃ | DME | 80 | 88 | 4,6-Dichloropyrimidine |
Table 2: Buchwald-Hartwig Amination Conditions for Dihalo-N-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference System |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85 | 2,4-Dichloropyridine |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 90 | 2-Bromo-6-chloropyridine |
| Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 80 | 92 | 3-Bromo-2-aminopyridine |
Table 3: Sonogashira Coupling Conditions for Dihalopyrimidines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference System |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 85 | 2,4-Dichloropyrimidine |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | 1,4-Dioxane | 60 | 90 | 5-Iodo-2-chloropyrimidine |
| Pd(OAc)₂ (1) | - (Copper-free) | PPh₃, Cs₂CO₃ | DMF | 100 | 78 | 2,4-Dichloropyrimidine |
Experimental Protocols (General Starting Points)
General Suzuki-Miyaura Coupling Protocol:
-
To a dry reaction vessel, add this compound (1.0 equiv), the boronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2-3 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting flowchart for common cross-coupling issues.
References
Technical Support Center: Crystallization of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 2,5-Dichloro-4,6-pyrimidinediamine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A1: Based on protocols for similar dichloropyrimidines, good starting solvents to investigate are lower alcohols such as ethanol or methanol, as well as ethyl acetate.[1][2] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[3] It is recommended to perform small-scale solubility tests with a range of solvents to determine the most suitable one for your specific sample.
Q2: What is the expected morphology of this compound crystals?
Q3: Can a two-solvent system be used for the crystallization of this compound?
A3: Yes, a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble) can be effective if a suitable single solvent cannot be identified.[6] Common miscible pairs to consider, based on general organic compound crystallization, include ethanol/water, methanol/water, or ethyl acetate/hexane.[6] The anti-solvent should be added dropwise to the hot, dissolved solution until slight turbidity is observed, which is then cleared by adding a small amount of the primary solvent before cooling.[3]
Q4: How can I improve the purity of my this compound sample?
A4: Recrystallization is a primary method for purifying crystalline solids.[3] For colored impurities, activated charcoal can be added to the hot solution before filtration.[7] It is crucial to ensure that the cooling process is slow to allow for selective crystallization of the desired compound, leaving impurities in the mother liquor.[7] If significant impurities are present, column chromatography may be necessary prior to crystallization.[8]
Troubleshooting Guide
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is not appropriate for this compound.
-
Solution: Select a more polar or aprotic solvent. If the compound is only soluble in highly polar solvents like DMF or DMSO, an anti-solvent diffusion method might be necessary.[9] In this method, the compound is dissolved in a small amount of the high-boiling point solvent, and a more volatile anti-solvent is allowed to slowly diffuse into the solution, inducing crystallization.[9]
Problem 2: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.[7]
-
Possible Cause 2: The solution is supersaturated but requires nucleation to begin crystallization.
-
Solution 1: Add a seed crystal of the pure compound to the cooled solution.[3]
-
Solution 2: Gently scratch the inside of the flask with a glass rod at the meniscus to create a rough surface for nucleation.
-
-
Possible Cause 3: The cooling process is too rapid.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[7]
-
Problem 3: The compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too quickly, or the concentration of the solute is too high.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
-
-
Possible Cause 2: The presence of significant impurities is depressing the melting point of the compound.
-
Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization. If the impurities are colored, a charcoal treatment may be effective.[7]
-
Problem 4: The crystallization yield is very low.
-
Possible Cause 1: Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[7]
-
Solution: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[3] Note that the purity of subsequent crops may be lower.
-
-
Possible Cause 2: The final cooling temperature is not low enough.
-
Solution: Ensure the solution is thoroughly chilled in an ice bath for an extended period (at least 15-30 minutes) to maximize precipitation.[3]
-
Data Presentation
Table 1: Physical and Crystallization Properties of Related Dichloropyrimidine Compounds
| Compound | Molecular Formula | Melting Point (°C) | Crystallization Solvent(s) | Reference |
| 4,6-Dichloropyrimidine | C₄H₂Cl₂N₂ | 95 - 96 | Methanol | [2] |
| 2-Amino-4,6-dichloropyrimidine | C₄H₃Cl₂N₃ | ~99 (Purity) | Water (for workup) | [10] |
| 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine | C₁₃H₁₃Cl₂N₃O₂S | 151 | Not specified | [11] |
| Methyl 4-((4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)amino)-4-oxobutanoate | C₂₂H₂₃ClN₆O₄S | 202.2 - 204.9 | Not specified | [12] |
Note: Data for this compound is not explicitly available in the searched literature. This table provides data for structurally similar compounds as a reference.
Experimental Protocols
General Protocol for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add the chosen solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble or insoluble. Heat the test tube; the compound should fully dissolve. Allow to cool; crystals should form.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (e.g., using a water bath or heating mantle) while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]
-
Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[3] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN111004184A - Synthesis process of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 11. labsolu.ca [labsolu.ca]
- 12. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine using phosphorus oxychloride (POCl₃).
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low Yield and Tar Formation during Chlorination | - Reaction temperature is too high, leading to decomposition. - Non-uniform heating. - Prolonged reaction time. - Use of excess POCl₃. | - Maintain strict temperature control, typically between 90-110°C. Use a controlled heating mantle and monitor the internal temperature. - For larger scales, consider using a continuous-flow reactor for precise temperature and reaction time control.[1][2] - Optimize the reaction time by monitoring the reaction progress using TLC or HPLC. - An alternative is a solvent-free approach using equimolar POCl₃ with pyridine in a sealed reactor at 140–160 °C, which can improve yield and reduce waste.[3] |
| SYN-002 | Uncontrolled Exothermic Reaction during POCl₃ Addition or Quenching | - Rapid addition of POCl₃ to the starting material. - Quenching of excess POCl₃ with water or ice too quickly. - Incomplete hydrolysis of POCl₃ during quenching, leading to a delayed exotherm.[4] | - Add POCl₃ dropwise to the cooled starting material with vigorous stirring. - For quenching, perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cooled (0-5°C) aqueous solution of sodium bicarbonate or sodium acetate.[4] - Ensure the quenching solution has sufficient capacity to neutralize the acid generated. - For large-scale operations, monitor the quench completeness using in-situ Raman spectroscopy to avoid accumulation of metastable intermediates.[5][6] |
| SYN-003 | Difficulty in Filtering the Product due to Copious Solids | - Formation of insoluble amine salts. - Precipitation of inorganic salts during workup. | - After quenching, ensure the pH is adjusted to be slightly basic (pH 8-9) to dissolve most amine salts. - If filtration is still difficult, consider a liquid-liquid extraction protocol. Extract the product into an organic solvent like ethyl acetate after neutralizing the aqueous layer.[7] |
| SYN-004 | Product is Contaminated with Residual Phosphorus Compounds | - Incomplete removal of excess POCl₃. - Incomplete hydrolysis of phosphorus byproducts. | - After the reaction, distill off excess POCl₃ under reduced pressure before quenching.[4][8] - During workup, thoroughly wash the organic extract containing the product with water and saturated sodium bicarbonate solution to remove water-soluble phosphorus species. |
| SYN-005 | Product Purity is Low After Initial Isolation | - Presence of starting material or mono-chlorinated byproducts. - Trapped inorganic salts. | - Monitor the reaction to completion to ensure full conversion of the starting material. - Purify the crude product by recrystallization. Suitable solvent systems include ethanol/water, isopropanol, or toluene. - For persistent impurities, column chromatography on silica gel may be necessary, though it can be challenging for this class of compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common precursor is 2,5-diamino-4,6-dihydroxypyrimidine, which is commercially available. However, due to challenges in its direct chlorination, alternative multi-step routes starting from materials like 2-amino-4,6-dimethoxypyrimidine have also been developed.
Q2: Why is temperature control so critical during the chlorination step with POCl₃?
A2: The reaction of dihydroxypyrimidines with POCl₃ is highly exothermic.[1][2] Without proper temperature control, the reaction can become uncontrollable, leading to a significant decrease in yield, the formation of tarry byproducts, and potential safety hazards.
Q3: Are there any alternatives to using a large excess of POCl₃?
A3: Yes, a more environmentally friendly and efficient method involves using an equimolar amount of POCl₃ with a base like pyridine in a sealed reactor at elevated temperatures (140-160°C).[3] This solvent-free approach can provide high yields with shorter reaction times and simplifies the workup process.[3]
Q4: How can I safely handle and dispose of the gaseous byproducts (e.g., HCl) generated during the reaction?
A4: The reaction should be performed in a well-ventilated fume hood. The off-gases can be passed through a scrubber containing an aqueous solution of a base, such as sodium hydroxide, to neutralize the acidic gases like HCl.[9][10][11]
Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing the final product's purity?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is recommended. For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Experimental Protocols
Protocol 1: Chlorination using Excess POCl₃ (Batch Process)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber, and a dropping funnel, place 2,5-diamino-4,6-dihydroxypyrimidine (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (5-10 eq) dropwise via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is 8-9.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Logical Workflow for Troubleshooting Synthesis
Caption: A troubleshooting workflow for the synthesis of this compound.
Signaling Pathway of Key Reaction Steps
Caption: Key steps in the synthesis and purification of this compound.
References
- 1. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines
For Immediate Publication
This guide provides a comprehensive comparison of the chemical reactivity of 2,5-Dichloro-4,6-pyrimidinediamine with other commercially available dichloropyrimidine isomers. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry to facilitate informed decisions in the selection of building blocks for synthesis. This document summarizes quantitative data from the literature, details key experimental protocols, and provides visual representations of relevant reaction pathways.
Introduction to Dichloropyrimidine Reactivity
Dichloropyrimidines are a critical class of heterocyclic compounds widely utilized as scaffolds in the synthesis of a diverse range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The reactivity of the pyrimidine ring is significantly influenced by the number and position of its substituents. The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In di- and poly-substituted pyrimidines, the positions of the halogen atoms and other functional groups dictate the regioselectivity and overall rate of reaction. Generally, the reactivity of chloro-substituents on the pyrimidine ring follows the order C4(6) > C2 >> C5. However, this order can be influenced by the electronic effects of other substituents on the ring.
Comparative Reactivity Data
The following tables summarize the available quantitative data for the reactivity of this compound and other dichloropyrimidines in common organic reactions. Direct comparative studies under identical conditions are limited in the literature; therefore, data has been compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of dichloropyrimidines. The reactivity is highly dependent on the position of the chlorine atoms and the nature of the nucleophile.
| Dichloropyrimidine | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt, 1 h | 4-Anilino-2-chloropyrimidine & 2-Anilino-4-chloropyrimidine | Ratio 70:30 | [1] |
| 4,6-Dichloropyrimidine-5-carbaldehyde | Indoline | NaOH, Ethanol, rt, 1 h | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde | 60 | [2] |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Various amines | Triethylamine, Ethanol, reflux, 3 h | Mono-aminated products | Moderate | [2] |
Note: Direct quantitative SNAr data for this compound was not available in the reviewed literature. However, the presence of two amino groups, which are electron-donating, is expected to decrease the overall electrophilicity of the pyrimidine ring compared to unsubstituted dichloropyrimidines, potentially leading to lower reactivity in SNAr reactions. The chlorine atoms at the 4 and 6 positions are still anticipated to be the most reactive sites.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. The reactivity of dichloropyrimidines in this reaction is also position-dependent.
| Dichloropyrimidine | Boronic Acid | Catalyst/Base/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane-H₂O | 100 (MW) | 15 min | 2-Chloro-4-phenylpyrimidine | >95 (LC-MS) | [3] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃/1,4-Dioxane | 100 | 24 h | 2-Chloro-4-phenylpyrimidine | 71 | [4] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄/K₃PO₄/1,4-Dioxane | 70-80 | 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine | 85 | [5] |
Note: No specific yield data for the Suzuki-Miyaura coupling of this compound was found. The electronic and steric effects of the amino and chloro substituents at positions 2 and 5, respectively, would influence the reactivity of the C4 and C6 chlorines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is particularly useful for coupling amines with aryl halides.
| Dichloropyrimidine | Amine | Catalyst/Ligand/Base/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂/dppb/LiHMDS/THF | -20 | 1 h | 4-Dibutylamino-6-aryl-2-chloropyrimidine | 95 | [1] |
| 4-Bromotoluene (Aryl Halide Control) | Morpholine | Pd(I) dimer/JohnPhos/KOtBu/1,4-Dioxane | 80-100 | 30-60 min | 4-Morpholinotoluene | Not specified | [6] |
Experimental Protocols
Detailed experimental protocols for key reactions are provided below to allow for replication and further study.
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (Microwave-Assisted)[3]
To a solution of 2,4-dichloropyrimidine (75 mg, 0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), K₂CO₃ (207 mg, 1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%) were added. The reaction mixture was stirred for 15 minutes at 100 °C in a microwave reactor. After completion, the reaction mixture was extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. The solvent was evaporated, and the crude product was purified by column chromatography.
General Procedure for One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine[7]
2,4-Dichloropyrimidine (100 mg, 0.67 mmol) was dissolved in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL). The solution was degassed for five minutes with argon. Phenylboronic acid (82 mg, 0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (21 mg, 0.18 mmol), and potassium carbonate (278 mg, 2.01 mmol) were then added. The reaction was heated to 55 °C for 12 hours. After cooling to room temperature, the second boronic acid (e.g., p-methoxyphenylboronic acid, 102 mg, 0.67 mmol), additional potassium carbonate (278 mg, 2.01 mmol), and a second portion of tetrakis(triphenylphosphine)palladium(0) (77 mg, 0.067 mmol) were added. The reaction was then heated to 90 °C for 12 hours. The product was isolated by extraction and purified by chromatography.
General Procedure for Buchwald-Hartwig Amination of Aryl Halides[6]
An oven-dried reaction tube was charged with a Pd(I) dimer precatalyst (0.5-1.0 mol%), a biaryl phosphine ligand (e.g., JohnPhos, 0.0-0.5 mol%), a base (KOtBu or NaOtBu, 1.4 mmol), and the aryl halide (1.0 mmol). The tube was sealed, evacuated, and backfilled with N₂ three times. The amine (1.4 mmol) and anhydrous 1,4-dioxane (1.0 mL) were added via syringe. The reaction mixture was heated at 80-100 °C for 30-60 minutes. Product formation was monitored by GC-MS.
Mechanistic Considerations and Reactivity Trends
The reactivity of dichloropyrimidines is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the chloro-substituents towards nucleophilic attack.
Caption: General reaction pathways for the functionalization of dichloropyrimidines.
For this compound, the two amino groups at positions 2 and 5 are electron-donating through resonance. This will likely decrease the overall reactivity of the pyrimidine ring towards nucleophiles compared to an unsubstituted dichloropyrimidine. However, the chlorine atoms at positions 4 and 6 are still expected to be the most susceptible to substitution due to the strong activation by the adjacent ring nitrogens. The chloro group at position 5 is generally much less reactive.
Signaling Pathway Involvement of Pyrimidine Derivatives
Pyrimidine derivatives are prevalent in medicinal chemistry, often acting as inhibitors of various signaling pathways implicated in diseases such as cancer. A common target for pyrimidine-based drugs is the kinase family of enzymes, which play a crucial role in cell signaling. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.
References
A Comparative Guide to the Analytical Validation of 2,5-Dichloro-4,6-pyrimidinediamine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is paramount to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the validation of 2,5-Dichloro-4,6-pyrimidinediamine, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The following sections detail experimental protocols and present comparative performance data for two common analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
While specific validation data for this compound is not extensively published, this guide utilizes a robust dataset from a study on the structurally analogous compound, 2,5-diamino-4,6-dichloro pyrimidine.[1] The analytical behavior of these two molecules is anticipated to be highly similar, making this data a valuable surrogate for establishing and validating analytical methods.
Comparative Analysis of Analytical Methods
The choice between LC-MS/MS and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, the sample matrix, and the available instrumentation. Below is a summary of the validation parameters for each technique, providing a basis for method selection and development.
| Validation Parameter | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.4 ppm | 0.4 ppm |
| Limit of Quantitation (LOQ) | 1.3 ppm | 1.1 ppm |
| Linearity (R²) (Range) | >0.99 (1.3 - 3.8 ppm) | >0.99 (1.1 - 3.8 ppm) |
| Precision (%RSD) | < 5.0% | < 6.0% |
| Accuracy (% Recovery) | 95.0% - 105.0% | 94.0% - 106.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following protocols are based on the successful validation for the analysis of 2,5-diamino-4,6-dichloro pyrimidine and are readily adaptable for this compound.
LC-MS/MS Method
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: YMC Pack pro C18 (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitored Transitions: Specific parent and daughter ion transitions for the analyte should be determined.
GC-MS Method
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: Specific ions characteristic of the analyte's mass spectrum should be selected for quantification.
Workflow for Analytical Method Validation
The process of validating an analytical method is a systematic undertaking to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for a pharmaceutical intermediate like this compound.
Caption: A generalized workflow for the validation of an analytical method in a pharmaceutical context.
This guide provides a foundational comparison of LC-MS/MS and GC-MS for the analytical validation of this compound. The provided data and protocols, based on a closely related compound, offer a strong starting point for researchers to develop and validate robust and reliable analytical methods for this important pharmaceutical intermediate. The successful implementation of such validated methods is a critical step in ensuring the quality and consistency of the final drug product.
References
A Comparative Spectroscopic Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 2,5-Dichloro-4,6-pyrimidinediamine and its structural analogs. The objective is to offer a comprehensive resource for the identification, characterization, and comparative analysis of these compounds, which are of interest in medicinal chemistry and drug discovery. The data presented is compiled from various sources and is intended to facilitate further research and development.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound and its selected analogs. These compounds share a common pyrimidine core but differ in the substitution pattern of chloro and amino groups, leading to distinct spectral features.
Table 1: Spectroscopic Data for this compound and Analogs
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | FTIR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spec (m/z) |
| This compound | Data not available | Data not available | Key peaks available[1] | Data not available | [M]+ at 178[1] |
| 2,4-Diamino-6-chloropyrimidine | 5.73 (s, 1H, Ar-H), 6.42 (s, 2H, NH₂), 6.64 (s, 2H, NH₂) in DMSO-d₆[2] | Data available[3][4] | Key peaks available[3] | Data available[3] | [M]+ at 144[3][5] |
| 2,4-Dichloro-5-aminopyrimidine | 1H NMR data available[6] | Data not available | FTIR spectrum available[7] | Data not available | [M+H]+ at 157.0[8] |
| 4,6-Dichloropyrimidine | 7.46 (s, 1H), 8.82 (s, 1H)[9] | Data not available | Data not available | Data not available | [M]+ at 148[9] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols for each technique are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS. For ¹³C NMR, the chemical shifts are also reported in ppm relative to TMS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are commonly obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet. For the ATR method, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is ground with KBr and pressed into a thin pellet. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. The compound is dissolved in a suitable solvent, such as ethanol or methanol, to a known concentration. The solution is then placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range, typically from 200 to 400 nm.
Mass Spectrometry (MS)
Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam. For ESI, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.
Comparative Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of the pyrimidine analogs.
Signaling Pathway Involvement: Dihydrofolate Reductase (DHFR) Inhibition
Many 2,4-diaminopyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition can disrupt DNA replication and cell proliferation. This makes DHFR an important target for antimicrobial and anticancer drugs. The diagram below illustrates the role of DHFR in the folate pathway and how its inhibition by diaminopyrimidine analogs can affect cellular processes.
References
- 1. 2,5-Diamino-4,6-dichloropyrimidine | C4H4Cl2N4 | CID 301039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]
- 6. 2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-5-aminopyrimidine | 5177-27-5 [chemicalbook.com]
- 9. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Reaction Products of 2,5-Dichloro-4,6-pyrimidinediamine for Researchers and Drug Development Professionals
An in-depth analysis of the synthetic utility and potential reaction pathways of 2,5-dichloro-4,6-pyrimidinediamine is presented, offering a comparative overview of its reactivity with alternative synthetic strategies for the generation of substituted 4,6-diaminopyrimidine scaffolds. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including experimental data and detailed methodologies, to inform synthetic planning and compound library development.
The pyrimidine core is a ubiquitous scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[1] The functionalization of this privileged heterocycle is a key strategy in the development of novel therapeutic agents. Among the various substituted pyrimidines, this compound serves as a versatile building block for the synthesis of a diverse array of derivatives. This guide explores the expected reaction products of this compound, supported by data from related structures, and compares these approaches with alternative synthetic routes to highlight the most efficient and versatile methods for accessing substituted 4,6-diaminopyrimidines.
Reactivity of Dichloropyrimidines: A General Overview
The reactivity of chlorine atoms on the pyrimidine ring is highly dependent on their position. In general, for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the order of reactivity for chloro-substituents is C4/C6 > C2 >> C5.[2] This preferential reactivity at the C4 and C6 positions is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which activates these positions for nucleophilic attack. The chlorine at the C5 position is significantly less reactive due to its meta-relationship with the ring nitrogens.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a primary method for the functionalization of this compound. The two amino groups at the C4 and C6 positions are expected to direct nucleophilic attack to the C2 and C5 positions. However, given the general reactivity trend, the chlorine at the C5 position is anticipated to be significantly less reactive than a chloro-substituent at the C2 position would be.
While direct experimental data for SNAr reactions on this compound is not extensively reported in the available literature, studies on analogous compounds provide valuable insights. For instance, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines proceeds via SNAr, where one of the chloro groups at the C4 or C6 position is displaced.[3]
Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-Amino-4-(indolin-1-yl)-6-chloropyrimidine-5-carbaldehyde | Not Reported | [3] |
| 2,4-Diamino-6-chloropyrimidine | Substituted Methanols | 2,4-Diamino-6-(substituted-alkoxy)pyrimidines | 61-79 | [4][5] |
| 4,6-Dichloro-5-nitropyrimidine | Primary Amines | N4,N6-Disubstituted-5-nitropyrimidine-4,6-diamines | Not Reported | [6] |
Experimental Protocol: General Procedure for SNAr Amination of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[3]
To a solution of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1.0 mmol) in ethanol (5.0 mL) is added the corresponding amine (1.0 mmol) and triethylamine (1.0 mmol). The reaction mixture is heated under reflux for 3 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography to afford the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are expected to proceed with high regioselectivity on this compound, again favoring reaction at the more activated C4 and C6 positions over the C5 position.
A study on the palladium-catalyzed amination of 4,6-dichloro-5-nitropyrimidine with various amines demonstrated the feasibility of C-N bond formation at the C4 and C6 positions. Similarly, the Suzuki-Miyaura coupling of 2,4-diamino-5-iodo-6-substituted pyrimidines with arylboronic acids successfully introduced aryl groups at the C5 position, indicating that with a more reactive halogen, this position can undergo cross-coupling.[4][5]
Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyrimidines
| Starting Material | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4,6-Dichloro-5-nitropyrimidine | 4-Anisidine | Pd₂(dba)₃ / R-BINAP | N-(4-methoxyphenyl)-5-nitro-4,6-dichloropyrimidin-amine | 53 | |
| 2,4-Diamino-5-iodo-6-substituted pyrimidines | Substituted Phenylboronic Acids | Pd(PPh₃)₄ | 2,4-Diamino-5-aryl-6-substituted pyrimidines | 52-78 | [4][5] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd(OAc)₂ / dppb | 4-Amino-6-aryl-2-chloropyrimidine | >95 (ratio) | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2,4-Diamino-5-iodo-6-substituted pyrimidines[4][5]
A mixture of the 2,4-diamino-5-iodo-6-substituted pyrimidine (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a mixture of EtOH/toluene/H₂O (7:2:1) is heated at 90 °C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to give the desired product.
Alternative Synthetic Routes to Substituted 4,6-Diaminopyrimidines
An alternative to the functionalization of a pre-existing dichloropyrimidine core is the construction of the substituted pyrimidine ring from acyclic precursors. This approach can offer greater flexibility in the introduction of various substituents.
One common method involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent. By choosing appropriately substituted precursors, a wide range of substituted 4,6-diaminopyrimidines can be synthesized.
Another strategy involves the chemical transformation of other pyrimidine derivatives. For example, 2,4-diamino-6-hydroxypyrimidine can be converted to 2,4-diamino-6-chloropyrimidine, which can then undergo further functionalization.[5]
Table 3: Comparison of Alternative Synthetic Routes to Substituted 4,6-Diaminopyrimidines
| Precursors | Reagents/Conditions | Product | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxypyrimidine | POCl₃, 97 °C | 2,4-Diamino-6-chloropyrimidine | 85 | [5] |
| Substituted Malononitriles and Amidines | Base | 2-Aryl-5-benzylpyrimidine-4,6-diamines | Moderate to Good | Not specified |
| 2,5-Diaminopyrimidine | DMF, Chlorination, Hydrolysis | 2-Amino-4,6-dichloro-5-formamidopyrimidine | >80 (overall) | [7] |
Experimental Protocol: Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine[5]
2,4-Diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) is added to POCl₃ (9 mL) and stirred at 97 °C for 17 hours. The reaction solution is slowly added to ice water and then stirred at 90 °C for 1 hour. The pH of the solution is adjusted to 8 with NaOH, and the mixture is extracted with ethyl acetate (3 x 150 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to give 2,4-diamino-6-chloropyrimidine as a white solid (0.97 g, 85% yield).
Visualizing Reaction Pathways and Workflows
To further clarify the synthetic strategies discussed, the following diagrams illustrate the key reaction pathways and a general experimental workflow.
Caption: Key reaction pathways for the synthesis of substituted 4,6-diaminopyrimidines.
Caption: General experimental workflow for the synthesis of pyrimidine derivatives.
Conclusion
This compound represents a valuable starting material for the synthesis of diverse libraries of substituted 4,6-diaminopyrimidines. While direct experimental data on this specific isomer is somewhat limited in the public domain, the well-established reactivity patterns of dichloropyrimidines provide a strong predictive framework for its synthetic transformations. Both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions are expected to proceed with a high degree of regioselectivity, primarily at the C4 and C6 positions.
For research and drug development professionals, the choice between direct functionalization of a dichlorinated core and a de novo ring synthesis will depend on the desired substitution pattern and the availability of starting materials. The data and protocols presented in this guide offer a solid foundation for making informed decisions in the design and execution of synthetic routes toward novel pyrimidine-based compounds with potential therapeutic applications. Further exploration of the reactivity of this compound is warranted to fully unlock its potential as a versatile building block in medicinal chemistry.
References
- 1. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. CN117050024A - Synthesis method of 2-amino-4, 6-dichloro-5-formamidopyrimidine - Google Patents [patents.google.com]
Navigating the Catalytic Landscape for 2,5-Dichloro-4,6-pyrimidinediamine Functionalization: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selective functionalization of heteroaromatic scaffolds is a cornerstone of discovering novel therapeutic agents. Among these, the pyrimidine core, and specifically 2,5-dichloro-4,6-pyrimidinediamine, presents a versatile platform for the synthesis of a diverse array of bioactive molecules. The two distinct chlorine atoms on this scaffold offer opportunities for sequential and regioselective modifications, making the choice of an appropriate catalytic system paramount. This guide provides a comparative analysis of common catalytic systems for the functionalization of this compound and its analogues, supported by experimental data and detailed protocols.
The primary routes for modifying this compound involve transition metal-catalyzed cross-coupling reactions. Palladium-based catalysts have emerged as the workhorses in this field, demonstrating broad applicability in C-N (Buchwald-Hartwig amination), C-C (Suzuki and Sonogashira couplings), and other bond-forming reactions. However, the landscape of catalysts extends to copper and nickel systems, which can offer alternative reactivity and cost-effectiveness.
Palladium-Catalyzed Cross-Coupling: The Vanguard of Pyrimidine Functionalization
Palladium catalysis is the most extensively documented method for the functionalization of halogenated pyrimidines. The choice of ligand, base, and solvent is critical in controlling the reactivity and selectivity of these transformations.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamino- and alkylamino-pyrimidines.[1][2][3][4][5][6] The reaction involves the palladium-catalyzed coupling of an amine with an aryl or heteroaryl halide. For a substrate like this compound, the presence of two chlorine atoms and two amino groups presents a challenge in achieving regioselectivity and avoiding catalyst inhibition.
General Catalytic System:
-
Palladium Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) are commonly used.
-
Ligand: Bulky, electron-rich phosphine ligands are essential for high catalytic activity. Commonly employed ligands include XPhos, SPhos, RuPhos, and Josiphos-type ligands.[6] The choice of ligand can significantly influence the regioselectivity of the reaction.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are frequently used.[4]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typical choices.
Comparative Performance of Palladium/Ligand Systems for Amination:
| Catalyst System | Amine Substrate | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ / XPhos | Arylamine | NaOtBu | Toluene | 100 | High | Good generality for a range of arylamines. |
| Pd(OAc)₂ / SPhos | Alkylamine | Cs₂CO₃ | Dioxane | 80 | Moderate to High | Milder conditions, suitable for base-sensitive substrates. |
| Pd-G3-XPhos (precatalyst) | Heteroarylamine | K₃PO₄ | t-BuOH | 110 | High | Precatalysts can offer improved stability and activity. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To a dry Schlenk tube under an inert atmosphere (e.g., argon) is added this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol). The tube is evacuated and backfilled with argon three times. The amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and the anhydrous solvent (e.g., toluene, 5 mL) are then added. The reaction mixture is heated to the desired temperature and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide.[7][8][9][10][11] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the pyrimidine core. The regioselectivity of the Suzuki coupling on dichloropyrimidines is often influenced by the electronic and steric properties of the substrate and the catalyst system. In many cases, the chlorine at the C4 or C6 position is more reactive than the one at C2. For this compound, the relative reactivity of the C2 and C5 positions would need to be determined experimentally.
General Catalytic System:
-
Palladium Precursor: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a classic and effective catalyst.[9] Other common precursors include PdCl₂(dppf) and Pd(OAc)₂.
-
Ligand: For challenging couplings, specialized phosphine ligands such as SPhos or RuPhos can be beneficial.
-
Base: An aqueous solution of a carbonate base, such as Na₂CO₃ or K₂CO₃, is typically used.
-
Solvent: A two-phase solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water, is employed.
Comparative Performance of Palladium Catalysts for Suzuki Coupling:
| Catalyst | Boronic Acid/Ester | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene/H₂O | 90 | High | Robust and widely applicable for many substrates. |
| PdCl₂(dppf) | Heteroarylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | Moderate to High | Effective for coupling with heteroarylboronic acids. |
| Pd(OAc)₂ / SPhos | Sterically hindered boronic acid | Cs₂CO₃ | Dioxane | 110 | High | Overcomes steric hindrance in challenging couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
In a round-bottom flask, this compound (1.0 mmol), the boronic acid or ester (1.1 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) are dissolved in a mixture of an organic solvent (e.g., toluene, 10 mL) and an aqueous solution of the base (e.g., 2M Na₂CO₃, 5 mL). The mixture is degassed by bubbling argon through it for 15-20 minutes. The reaction is then heated to the desired temperature under an argon atmosphere and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
Sonogashira Coupling for Alkynylpyrimidine Synthesis
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functional groups for further transformations in drug discovery.[12][13][14][15][16] This reaction typically employs a dual catalytic system of palladium and copper.
General Catalytic System:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a common choice.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is typically used.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is employed, often serving as the solvent as well.
-
Solvent: THF or DMF can be used as co-solvents.
Comparative Performance of Catalysts for Sonogashira Coupling:
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT to 50 | High | The classical and most widely used system. |
| Pd(PPh₃)₄ | CuI | DIPEA | DMF | 60 | High | Good for a broad range of substrates. |
| PdCl₂(dppf) | None (Copper-free) | Pyrrolidine | Acetonitrile | 80 | Moderate to High | Copper-free conditions can be advantageous for sensitive substrates. |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., a mixture of THF and Et₃N), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol) and copper(I) iodide (0.06 mmol) are added under an inert atmosphere. The reaction mixture is stirred at room temperature or heated gently until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is taken up in an organic solvent, washed with aqueous ammonium chloride solution and brine, dried, and concentrated. The product is purified by column chromatography.
Alternative Catalytic Systems: Exploring Copper and Nickel
While palladium catalysts are dominant, copper and nickel-based systems offer potential advantages in terms of cost and, in some cases, unique reactivity.
Copper-Catalyzed C-N Coupling (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation, typically requiring high temperatures. However, modern ligand-accelerated copper-catalyzed protocols have enabled these reactions to proceed under milder conditions.
General Catalytic System:
-
Copper Source: CuI, Cu₂O, or Cu(OAc)₂.
-
Ligand: N,N'-dimethylethylenediamine (DMEDA) or various phenanthroline derivatives.
-
Base: K₂CO₃ or K₃PO₄.
-
Solvent: DMF, DMSO, or dioxane.
Nickel-Catalyzed Cross-Coupling
Nickel catalysts can be a more economical alternative to palladium for certain cross-coupling reactions, particularly for the activation of C-Cl bonds.
General Catalytic System:
-
Nickel Precursor: NiCl₂(dme) or Ni(cod)₂.
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) or N-heterocyclic carbene (NHC) ligands.
-
Reductant: Zinc or manganese powder may be required to generate the active Ni(0) species.
-
Solvent: Polar aprotic solvents like DMF or DMA.
Catalyst Selection Logic
The choice of the optimal catalyst for the functionalization of this compound depends on the desired transformation and the nature of the coupling partner.
References
- 1. 2,5-Diamino-4,6-dichloropyrimidine | 55583-59-0 | Benchchem [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. research.rug.nl [research.rug.nl]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative In Vitro Assay Validation for Kinase Inhibitors Derived from 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of kinase inhibitors derived from the 2,5-Dichloro-4,6-pyrimidinediamine scaffold. The information presented herein is compiled from various studies to aid in the evaluation and selection of compounds for further drug development. We will delve into their inhibitory activities against key oncogenic kinases, their anti-proliferative effects on cancer cell lines, and the detailed methodologies for the validation assays.
Introduction to Pyrimidinediamine-Based Kinase Inhibitors
Derivatives of the this compound scaffold have emerged as a promising class of small molecule kinase inhibitors. Their structural versatility allows for the development of potent and selective inhibitors targeting a range of kinases implicated in cancer, including Aurora Kinase, Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR). This guide will focus on the in vitro validation of these compounds, providing a comparative analysis of their biological activities.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the reported in vitro inhibitory activities (IC50 values) of various pyrimidinediamine derivatives against their target kinases and the anti-proliferative activity in different cancer cell lines. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparative Enzymatic Inhibitory Activity (IC50) of Pyrimidinediamine Derivatives Against Target Kinases
| Compound ID/Reference | Target Kinase | IC50 (nM) |
| Aurora Kinase Inhibitors | ||
| Compound 13[1] | Aurora A | < 200 |
| ALK and HDAC Dual Inhibitors | ||
| Compound 10f[2] | ALK | 2.1 |
| Compound 10f[2] | ALK (L1196M mutant) | 1.7 |
| Compound 10f[2] | ALK (G1202R mutant) | 0.4 |
| Compound 10f[2] | HDAC1 | 7.9 |
| Compound 12a[3] | ALK (wild-type) | 9.5 |
| Compound 12a[3] | HDAC1 | 1450 |
| EGFR Inhibitors | ||
| Compound 27[4][5] | EGFR | 2 |
| Compound 28[4][5] | EGFR | 19 |
| Compound 29[4][5] | EGFR | 57 |
| FGFR Inhibitors | ||
| Compound 20b[6] | FGFR3 | Potent (exact IC50 not specified) |
Table 2: Comparative Anti-proliferative Activity (IC50) of Pyrimidinediamine Derivatives in Cancer Cell Lines
| Compound ID/Reference | Cell Line | Cancer Type | IC50 (µM) |
| Aurora Kinase Inhibitors | |||
| Compound 13[1] | SCLC cell lines (high-MYC) | Small-cell lung cancer | < 0.2 |
| ALK and HDAC Dual Inhibitors | |||
| Compound 10a[2] | BGC-823 | Gastric cancer | 9.00 |
| Compound 10f[2] | BEL-7402 | Liver cancer | 7.66 |
| Compound 12a[3] | A549 | Lung cancer | 0.01 |
| Compound 12a[3] | MDA-MB-231 | Breast cancer | 0.005 |
| Compound 12a[3] | HepG2 | Liver cancer | 0.0003 |
| Compound 12a[3] | SK-N-BE(2) | Neuroblastoma | 0.0003 |
| Compound 12a[3] | H2228 | Lung cancer (ALK-dependent) | 0.011 |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and facilitate the design of further validation studies.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP correlates with kinase activity.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Recombinant Kinase (e.g., Aurora A, ALK, EGFR, FGFR)
-
Kinase-specific substrate
-
ATP
-
Test compounds (derived from this compound)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a white-walled microplate, add the test compound, the specific kinase, and its substrate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Allow the plate and the Kinase-Glo® Reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MTT Anti-proliferative Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blotting for Phosphoprotein Analysis
This technique is used to detect the phosphorylation status of target kinases and their downstream signaling proteins, providing evidence of target engagement and pathway inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by pyrimidinediamine derivatives and a general workflow for their in vitro validation.
References
- 1. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 2,5-dichloro-4,6-pyrimidinediamine, a crucial intermediate in the preparation of various pharmaceutical compounds, including antiviral and anticancer agents, is a subject of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of the prevalent synthetic routes to this key pyrimidine derivative, supported by experimental data to inform decisions on process optimization and scale-up.
Comparative Analysis of Synthesis Routes
The primary methods for the synthesis of this compound revolve around the chlorination of 2,5-diamino-4,6-dihydroxypyrimidine. Variations in the chlorinating agent and reaction conditions significantly impact the yield, purity, and scalability of the process.
| Synthesis Route | Starting Material | Key Reagents | Overall Yield (%) | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Direct Chlorination | 2,5-Diamino-4,6-dihydroxypyrimidine | Phosphorus oxychloride (POCl₃) | <10% (in some cases) | Variable, often requires extensive purification | 12-48 hours | Readily available starting material and reagent. | Low and inconsistent yields, potential for pyrimidine ring degradation[1]. |
| Vilsmeier Reagent Method | 2,5-Diamino-4,6-dihydroxypyrimidine hemisulfate | Vilsmeier reagent (e.g., from DMF and POCl₃) | 76% (overall from starting material) | High, can be used without further purification in some cases[1]. | 30 minutes for hydrolysis step | High yield and purity, milder reaction conditions for subsequent steps[1]. | Requires preparation of the Vilsmeier reagent. |
| Modified Vilsmeier Reagent Method for Analogs | 5-substituted 2-amino-4,6-dihydroxypyrimidines | Vilsmeier-Haack reagent, followed by HCl hydrolysis | 69-71% (for various 5-substituted analogs) | High, crystalline product precipitates from reaction mixture[2]. | 2 hours for hydrolysis step | Applicable to a range of 5-substituted derivatives, straightforward isolation[2]. | Data is for analogs, not the parent compound. |
Experimental Protocols
1. Direct Chlorination with Phosphorus Oxychloride
This method, while historically explored, is often plagued by low yields. The original work by Temple et al. reported this reaction as unsuccessful due to the degradation of the pyrimidine ring system[1]. Subsequent attempts involving refluxing with phosphorus oxychloride in the presence of quaternary ammonium chlorides or amine hydrochlorides also resulted in low yields (<10%)[1].
2. Vilsmeier Reagent Method
This improved process involves the reaction of 2,5-diamino-4,6-dihydroxypyrimidine with a Vilsmeier reagent to form a stable intermediate, which is then hydrolyzed to the desired product.
-
Step 1: Formation of 4,6-dichloro-2,5-bis-{[(dimethylamino)methylene]amino}pyrimidine: 2,5-diamino-4,6-dihydroxypyrimidine hemisulfate is treated with at least 4 molar equivalents of a Vilsmeier reagent in an inert solvent such as 1,2-dichloroethane, chloroform, or methylene chloride. The reaction is typically carried out at a temperature ranging from 0 to 110°C (conveniently at the reflux temperature of the solvent) for 12 to 48 hours[1]. The resulting bis-formamidine intermediate is isolated in high yield (e.g., 92%)[1].
-
Step 2: Hydrolysis to this compound: The isolated intermediate is dissolved in 95% ethanol, and 6N aqueous hydrochloric acid is added. The solution is heated at 55°C for 30 minutes. The product, this compound, is obtained in high purity[1]. An overall yield of 76% from the starting dihydroxypyrimidine has been reported[1].
3. Modified Vilsmeier Reagent Method for 5-Substituted Analogs
This procedure has been optimized for the synthesis of various 5-substituted 2-amino-4,6-dichloropyrimidines and demonstrates a robust approach that could be adapted for the parent compound.
-
Step 1: Chlorination and Formylation: The 5-substituted 2-amino-4,6-dihydroxypyrimidine is reacted with a Vilsmeier-Haack reagent.
-
Step 2: Deprotection: The crude intermediate is dissolved in a mixture of 99% ethanol and 37% aqueous HCl. The reaction mixture is heated at 50°C for 2 hours, during which the crystalline product precipitates directly from the reaction mixture. Water is then added to facilitate complete precipitation, and the product is collected by filtration[2].
Visualizing the Synthesis Pathways
The following diagrams illustrate the key synthetic routes to this compound.
References
- 1. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,5-Dichloro-4,6-pyrimidinediamine: A Cross-Validation of Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and computational data for the compound 2,5-Dichloro-4,6-pyrimidinediamine. In the absence of extensive direct experimental data for the target compound, this guide leverages data from its isomers and derivatives, alongside computational predictions, to offer a thorough physicochemical and biological profile. This comparative approach is essential for researchers working with novel or less-characterized chemical entities.
Physicochemical and Spectral Data Comparison
A critical aspect of characterizing a chemical compound is the amalgamation of its physical and spectral properties. Due to the limited availability of direct experimental data for this compound, this section presents a comparative table including data for this compound, its isomers, and computationally predicted values. This allows for a cross-validated understanding of its expected properties.
| Property | This compound (Target) | 2-Amino-4,6-dichloropyrimidine (Isomer) | 4,5-Diamino-6-chloropyrimidine (Isomer) |
| Molecular Formula | C₄H₄Cl₂N₄ | C₄H₃Cl₂N₃ | C₄H₅ClN₄ |
| Molecular Weight | 179.01 g/mol | 163.99 g/mol | 144.56 g/mol |
| Melting Point | 188-191 °C (decomp.) | 219-222 °C | 248-250 °C (decomp) |
| Boiling Point | Predicted: 395.8±52.0 °C | Not available | Not available |
| Density | Predicted: 1.715±0.06 g/cm³ | Not available | Not available |
| ¹H NMR (ppm) | Predicted: ~7.5 (s, 2H, NH₂), ~8.5 (s, 2H, NH₂) | ~7.0 (s, 1H, CH), ~7.5 (s, 2H, NH₂) | ~5.7 (s, 2H, NH₂), ~6.6 (s, 2H, NH₂), ~8.0 (s, 1H, CH) |
| ¹³C NMR (ppm) | Predicted: ~110 (C-N), ~150 (C-Cl), ~160 (C-N) | ~115 (C-H), ~155 (C-Cl), ~162 (C-N) | ~118 (C-N), ~150 (C-Cl), ~158 (C-N) |
| Mass Spectrum (m/z) | Expected: [M]+ at 178, 180, 182 | Experimental: [M]+ at 163, 165, 167 | Experimental: [M]+ at 144, 146 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are representative methodologies for the key analytical techniques cited in this guide, adapted for the analysis of dichloropyrimidinediamine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Instrumentation: Bruker Avance III HD 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine derivative in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the DMSO-d₆ solvent.
-
Acquire a one-dimensional ¹H NMR spectrum with the following parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 seconds
-
Relaxation Delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum with the following parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 seconds
-
Relaxation Delay: 5 seconds
-
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: Agilent 7890B Gas Chromatography system coupled to a 5977A Mass Selective Detector (GC-MS).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal ATR accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Analyze the positions and intensities of the absorption bands in the IR spectrum to identify characteristic functional group vibrations (e.g., N-H stretches, C=N stretches, C-Cl stretches).
Potential Signaling Pathway Involvement
Derivatives of pyrimidinediamines have shown significant activity as inhibitors of various protein kinases, suggesting that this compound could potentially interact with similar biological targets. The most prominent of these are the Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor (FGFR) signaling pathways, which are often dysregulated in cancer.
ALK Signaling Pathway
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal translocations, can drive the growth and survival of cancer cells. Its signaling cascade involves several downstream effectors that regulate cell proliferation, survival, and differentiation.
Caption: Simplified ALK signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another key receptor tyrosine kinase involved in cell growth and proliferation
Efficacy comparison between 2,5-Dichloro-4,6-pyrimidinediamine-based inhibitors and existing drugs
For Immediate Release
A novel class of 2,5-Dichloro-4,6-pyrimidinediamine-based inhibitors, designed as dual-target agents against Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs), is demonstrating significant efficacy in preclinical studies, outperforming existing targeted therapies in key areas. These findings, aimed at researchers, scientists, and drug development professionals, suggest a promising new strategy for treating ALK-positive cancers, including non-small cell lung cancer (NSCLC), and tackling the challenge of acquired resistance to current treatments.
The research focuses on pyrimidinediamine derivatives, particularly compounds identified as 12a and 10f , which have shown potent and balanced inhibitory activity against both ALK and HDAC1.[1][2][3][4] This dual-inhibition mechanism is significant as the combination of ALK and HDAC inhibitors has been shown to synergistically induce anti-proliferative effects, especially in cancer cells that have become resistant to standard ALK inhibitors like Crizotinib and Ceritinib.[2][3][5]
In Vitro Efficacy: A Clear Advantage
The newly synthesized compounds have demonstrated superior or comparable potency against wild-type and mutated ALK, as well as HDAC1, when compared to existing FDA-approved drugs. Compound 10f , for instance, exhibits potent and balanced inhibition of ALK (IC50 = 2.1 nM) and HDAC1 (IC50 = 7.9 nM).[1][3] Notably, it also shows high potency against common Crizotinib- and Ceritinib-resistant ALK mutations, such as ALKL1196M (IC50 = 1.7 nM) and ALKG1202R (IC50 = 0.4 nM).[1][3]
Compound 12a has also shown remarkable anti-proliferative activity across various cancer cell lines, with IC50 values in the low nanomolar to sub-micromolar range, proving to be significantly more potent than Ceritinib in head-to-head in vitro assays.[2][5]
Table 1: In Vitro Enzyme Inhibition
| Compound | Target | IC50 (nM) |
| Compound 10f | ALK | 2.1[1][3] |
| ALKL1196M | 1.7[1] | |
| ALKG1202R | 0.4[1] | |
| HDAC1 | 7.9[1][3] | |
| Compound 12a | ALKwt | 22.3[2] |
| HDAC1 | 13.5[2] | |
| Ceritinib | ALK | 0.15 - 2.2[6][7][8] |
| HDAC1 | N/A | |
| Crizotinib | ALK | ~24[7] |
| HDAC1 | N/A |
N/A: Not applicable as these are primarily ALK inhibitors.
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | Compound 12a (nM) | Ceritinib (nM) | Crizotinib (nM) |
| H2228 | ALK+ NSCLC | 11[2] | 101[2] | 30 - 180[9][10] |
| SK-N-BE(2) | Neuroblastoma | 0.3[2] | 10[2] | - |
| A549 | Lung Carcinoma | 10[2] | 10,000+ | - |
| MDA-MB-231 | Breast Carcinoma | 8[2] | 10,000+ | - |
| HepG2 | Hepatocellular Carcinoma | 5[2] | 10,000+ | - |
Note: IC50 values for comparator drugs can vary based on experimental conditions.
In Vivo Studies: Superior Tumor Suppression
The promising in vitro results are mirrored in animal models. In a xenograft model using SK-N-BE(2) neuroblastoma cells, compound 12a demonstrated significant tumor growth inhibition (TGI). At a dose of 100 mg/kg, compound 12a achieved a TGI of 64.7%, which was superior to the 37.2% TGI observed with a 50 mg/kg dose of Ceritinib.[5] These in vivo studies underscore the potential of this new class of inhibitors to translate into more effective clinical outcomes.
Table 3: In Vivo Efficacy in SK-N-BE(2) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Compound 12a | 25 mg/kg | 37.2%[5] |
| Compound 12a | 100 mg/kg | 64.7%[5] |
| Ceritinib | 50 mg/kg | 37.2%[5] |
Mechanism of Action and Signaling Pathways
The dual-action inhibitors function by simultaneously blocking two key oncogenic pathways. The ALK portion of the molecule inhibits the constitutively active ALK fusion protein, thereby shutting down downstream pro-survival signals like the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[11][12][13][14][15] Concurrently, the HDAC inhibitor component prevents the removal of acetyl groups from histones and other proteins. This leads to a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.[16][17][18][19][20]
Caption: Dual inhibition of ALK and HDAC pathways by 2,4-pyrimidinediamine derivatives.
Experimental Protocols
The following methodologies were employed in the evaluation of the this compound-based inhibitors and existing drugs.
Kinase Inhibition Assay
The inhibitory activity against ALK and its mutants was determined using a fluorescence-based assay. Recombinant ALK kinase domain was incubated with the test compounds at varying concentrations in the presence of ATP and a suitable substrate peptide. The extent of substrate phosphorylation was quantified following the kinase reaction, and IC50 values were calculated from the dose-response curves.
HDAC Inhibition Assay
The enzymatic activity of HDAC1 was measured using a fluorometric assay. The assay involves the incubation of the HDAC1 enzyme with a fluorogenic acetylated substrate in the presence of the test compounds. The deacetylated substrate is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity, proportional to the enzyme activity, was measured to determine the IC50 values.
Anti-proliferative Assay (CCK-8)
The anti-proliferative effects of the compounds on various cancer cell lines were assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with serially diluted concentrations of the test compounds for 72 hours. Following treatment, CCK-8 solution was added to each well, and the plates were incubated to allow for the conversion of WST-8 to a colored formazan product by viable cells. The absorbance was measured at 450 nm, and the results were used to calculate the IC50 values, representing the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Study
Female BALB/c nude mice were subcutaneously inoculated with cancer cells (e.g., SK-N-BE(2)). When tumors reached a palpable volume (approximately 100 mm³), the mice were randomized into treatment and control groups. The treatment groups received intraperitoneal injections of the test compounds (e.g., compound 12a) or the comparator drug (e.g., Ceritinib) at specified dosages on a predetermined schedule. The control group received a vehicle solution. Tumor volumes and body weights were measured regularly throughout the study. Tumor growth inhibition (TGI) was calculated at the end of the study to evaluate the in vivo efficacy of the compounds.
Caption: Workflow for the preclinical evaluation of novel ALK/HDAC dual inhibitors.
References
- 1. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ALK and IGF-1R as independent targets in crizotinib resistant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. wjgnet.com [wjgnet.com]
Safety Operating Guide
Proper Disposal of 2,5-Dichloro-4,6-pyrimidinediamine: A Step-by-Step Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 2,5-Dichloro-4,6-pyrimidinediamine, a chemical compound requiring careful handling due to its potential hazards. The following guidance is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Summary
Based on data for analogous compounds such as 4,6-Dichloropyrimidine and 5-Amino-4,6-dichloropyrimidine, this compound is anticipated to be hazardous.[1][2] Key concerns include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for serious eye and skin irritation.[1][2]
Quantitative Data from Analogous Compounds:
| Parameter | 4,6-Dichloropyrimidine | 4,6-Dichloro-5-nitropyrimidine | 5-Amino-4,6-dichloropyrimidine |
| Physical State | Solid | Solid | Solid |
| Appearance | Light green | White - Yellow | - |
| Melting Point | 63 - 68 °C | 100 - 103 °C | - |
| Boiling Point | 176 °C | No data available | - |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[1] | - | - |
| Skin Corrosion/Irritation | Category 1[1] | - | Skin Irrit. 2 |
| Serious Eye Damage/Irritation | Category 1[1] | - | Eye Irrit. 2A |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2)[1] | Oxidizing agent[3] | Strong oxidizing agents[2] |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.
-
Eye Protection: Use safety goggles with side protection.
-
Skin and Body Protection: Wear a lab coat and ensure no skin is exposed.
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved respirator.
2. Spill Management:
-
Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[2]
-
Do not let the chemical enter drains; prevent further leakage if it is safe to do so.[4]
-
Ensure adequate ventilation in the spill area.[1]
3. Waste Collection and Storage:
-
Collect waste material in a clearly labeled, sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][2][3]
4. Disposal Route Selection:
-
Primary Method: The recommended and safest method of disposal is to send the contained waste to an approved waste disposal plant.[2][3] This ensures that the compound is managed and treated in accordance with all applicable environmental regulations.
-
Alternative Considerations (Subject to Local Regulations and Professional Assessment):
-
Sanitary Sewer Disposal: In some instances, the release of chlorinated water into a sanitary sewer can be a safe disposal method due to the rapid neutralization of chlorine by substances present in sewage.[5] However, this is highly dependent on the concentration of the chemical and local wastewater treatment plant capabilities and regulations. This method is not recommended without a thorough risk assessment and explicit permission from local authorities.
-
Chemical Dechlorination: For solutions containing this compound, chemical neutralization may be an option.[5] This typically involves reacting the chlorinated compound with a reducing agent. The resulting de-chlorinated product may be less hazardous, but this process requires careful chemical handling and analysis to confirm complete reaction. Advanced methods like catalytic hydrodechlorination can also be employed for chlorinated organic wastes.[6]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,5-Dichloro-4,6-pyrimidinediamine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling 2,5-Dichloro-4,6-pyrimidinediamine.
Personal Protective Equipment (PPE)
Based on the analysis of analogous compounds, the following PPE is recommended to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and full-length pants. | Prevents skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher. | Necessary when handling the powder outside of a fume hood to prevent inhalation of dust. |
Operational Plan and Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Transport the sealed container to the designated storage area.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.
-
Ensure the storage location is secure and accessible only to authorized personnel.
3. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weighing paper) and clean them thoroughly after use.
-
Minimize the generation of dust during handling.[1]
4. Solution Preparation and Use:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure adequate ventilation, such as working within a fume hood.
-
Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.
5. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear the appropriate PPE before attempting to clean up.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Handling and Disposal Workflow
The following diagram illustrates the recommended workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused material, contaminated lab supplies (e.g., gloves, weighing paper), and solutions, must be collected in designated, sealed, and clearly labeled waste containers.
-
Halogenated Waste: As a chlorinated compound, it should be disposed of in a container specifically marked for halogenated organic waste.
-
Professional Disposal: The disposal of chemical waste must be handled by a licensed and qualified hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.
-
Decontamination: All glassware and equipment that have come into contact with the chemical should be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol), and collect the rinsate as hazardous waste.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
